Fluvastatin D6 sodium
Description
Properties
Molecular Formula |
C24H19D6FNNaO4 |
|---|---|
Molecular Weight |
439.48 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fluvastatin D6 Sodium: Structure, Properties, and Application in Bioanalysis
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Fluvastatin D6 sodium. It delves into its core chemical characteristics, the rationale behind its synthesis, and its critical role as an internal standard in modern analytical workflows.
Introduction: The Need for Stable Isotope-Labeled Standards
Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed to reduce elevated cholesterol levels and prevent cardiovascular disease.[1][3] In pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies, the precise and accurate quantification of fluvastatin in complex biological matrices like plasma is paramount.
To achieve the highest level of analytical rigor, stable isotope-labeled (SIL) internal standards are the gold standard.[4] Fluvastatin D6 sodium is the deuterium-labeled analog of Fluvastatin sodium, designed specifically for this purpose. By replacing six hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its physicochemical properties, such as polarity, extraction recovery, and ionization efficiency.[4] This near-identical behavior to the parent drug makes Fluvastatin D6 sodium the ideal internal standard, enabling robust correction for variability during sample preparation and mass spectrometric analysis.[5]
Chemical Identity and Physicochemical Properties
Fluvastatin D6 sodium is a deuterated form of Fluvastatin sodium salt, typically appearing as an off-white or pale yellow solid.[6][7] The deuterium labels are strategically placed on the isopropyl group attached to the indole ring.
| Property | Data | Source(s) |
| Chemical Name | (3R,5S,E)-rel-7-(3-(4-fluorophenyl)-1-(propan-2-yl-1,1,1,3,3,3-d6)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt | [5][6] |
| Molecular Formula | C₂₄H₁₉D₆FNO₄·Na | [5][6][8] |
| Molecular Weight | ~439.5 g/mol | [8][9] |
| CAS Number | 93957-55-2 | [6][10] |
| Appearance | Off-White to Pale Yellow Solid | [6][7] |
| Purity | Typically ≥95% | [8] |
| Solubility | Slightly soluble in methanol and water | [8] |
Molecular Structure Analysis
The structure of Fluvastatin D6 sodium consists of a central indole core substituted with three key functional groups:
-
A 4-fluorophenyl group at the C3 position of the indole ring.
-
A dihydroxyheptenoic acid side chain at the C2 position, which is the pharmacologically active moiety responsible for inhibiting HMG-CoA reductase.
-
A deuterated isopropyl group (propan-2-yl-1,1,1,3,3,3-d6) attached to the indole nitrogen (N1).
The six deuterium atoms replace the hydrogens on the two methyl groups of the isopropyl moiety. This position is chemically stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix, ensuring the isotopic integrity of the standard throughout the analytical process.
Caption: Chemical structure of Fluvastatin D6 Sodium.
Synthesis and Isotopic Labeling Strategy
The synthesis of deuterated fluvastatin analogs is a multi-step process designed to precisely incorporate deuterium atoms. A common strategy involves using a deuterated starting material for the isopropyl group. One documented synthesis proceeds over seven steps starting from aniline and [²H₆] 2-bromopropane.[11]
Conceptual Synthesis Workflow:
-
N-Alkylation: Aniline is alkylated using [²H₆] 2-bromopropane to form N-(isopropyl-d6)-aniline. This step is critical as it introduces the stable isotope label at the beginning of the synthesis.
-
Indole Ring Formation: The substituted aniline undergoes a series of reactions, such as the Bischler-Möhlau or Fischer indole synthesis, with appropriate precursors to construct the core indole ring system. This results in an indole intermediate bearing the N-isopropyl-d6 group.
-
Side Chain Elaboration: The complex dihydroxyheptenoic acid side chain is built onto the C2 position of the indole ring. This often involves a condensation reaction with an appropriate aldehyde, followed by stereoselective reduction to create the correct syn-1,3-diol stereochemistry.[12]
-
Saponification: The final ester intermediate is hydrolyzed (saponified) with a base like sodium hydroxide to yield the final product, Fluvastatin D6 sodium salt.
This synthetic approach ensures high deuterium enrichment (>98%) and places the labels in a metabolically stable position, which is essential for its function as an internal standard.[11]
Application in Quantitative Bioanalysis
Fluvastatin D6 sodium is intended for use as an internal standard for the quantification of fluvastatin in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8]
The Rationale for Use (The Self-Validating System):
The core principle of using a SIL internal standard is that it behaves identically to the analyte of interest during the entire analytical procedure, from extraction to detection.
-
Sample Preparation: When a known amount of Fluvastatin D6 sodium is spiked into a biological sample (e.g., plasma), it experiences the same extraction losses, matrix effects (ion suppression or enhancement), and derivatization inefficiencies as the endogenous fluvastatin.
-
Chromatography: Due to its nearly identical physicochemical properties, Fluvastatin D6 co-elutes with unlabeled fluvastatin during chromatographic separation.
-
Mass Spectrometry: In the mass spectrometer, the two compounds are separated based on their mass-to-charge (m/z) ratio. The D6 analog will have a mass that is 6 Daltons higher than the unlabeled drug.
-
Quantification: By measuring the peak area ratio of the analyte to the internal standard, any variations introduced during the workflow are normalized. This ratio is then used to determine the unknown concentration of fluvastatin in the original sample by comparing it to a calibration curve.
Example Protocol: Quantification of Fluvastatin in Human Plasma by LC-MS/MS
This protocol outlines a standard workflow for using Fluvastatin D6 sodium as an internal standard.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Fluvastatin D6 sodium (e.g., 1 mg/mL in methanol).
-
Create a working internal standard (IS) solution by diluting the stock solution (e.g., to 50 ng/mL in acetonitrile).[3]
-
Prepare calibration standards by spiking known concentrations of fluvastatin into blank plasma.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (or calibrator/QC), add 100 µL of the IS working solution (50 ng/mL simvastatin was used in one study, but the principle is identical for Fluvastatin D6).[3]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
-
Sample Clean-up and Concentration:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 10-20 µL) of the reconstituted sample onto the LC-MS/MS system.[3]
-
Chromatography: Use a suitable C18 column to separate fluvastatin from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Fluvastatin: Monitor the transition from the precursor ion (parent drug) to a specific product ion.
-
MRM Transition for Fluvastatin D6: Monitor the corresponding transition for the deuterated standard (precursor ion will be +6 Da higher).
-
-
-
Data Processing:
-
Integrate the peak areas for both the fluvastatin and Fluvastatin D6 MRM transitions.
-
Calculate the peak area ratio (Fluvastatin / Fluvastatin D6).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of fluvastatin in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
Fluvastatin D6 sodium is an indispensable tool for researchers in pharmaceutical development and clinical diagnostics. Its well-defined chemical structure, high isotopic purity, and physicochemical similarity to the parent drug make it the superior choice for an internal standard. The use of this stable isotope-labeled standard ensures the development of highly accurate, precise, and robust bioanalytical methods, ultimately leading to reliable data in pharmacokinetic and clinical studies.
References
-
Veeprho. Fluvastatin-D6 (Sodium Salt). Available from: [Link]
-
CRO Splendid Lab Pvt. Ltd. Fluvastatin-d6 Sodium Salt. Available from: [Link]
-
ACS Publications. An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. Synthesis of deuterium-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin. Available from: [Link]
-
ResearchGate. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. Available from: [Link]
-
ScienceDirect. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Available from: [Link]
-
PubMed. Carcinogenicity and mutagenicity studies with fluvastatin, a new, entirely synthetic HMG-CoA reductase inhibitor. Available from: [Link]
-
Dove Medical Press. Enhanced oral bioavailability of fluvastatin by using nanosuspensions containing cyclodextrin. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carcinogenicity and mutagenicity studies with fluvastatin, a new, entirely synthetic HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Fluvastatin-d6 Sodium Salt | CymitQuimica [cymitquimica.com]
- 7. (3R,5S)-Fluvastatin-d6 Sodium Salt | CymitQuimica [cymitquimica.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 10. Fluvastatin Sodium - LKT Labs [lktlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Fluvastatin D6 sodium CAS number and physicochemical properties
Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals[1]
Executive Summary
Fluvastatin-d6 sodium is the stable deuterium-labeled isotope of Fluvastatin sodium, a synthetic HMG-CoA reductase inhibitor.[1] In drug development and clinical pharmacology, it serves as the critical Internal Standard (IS) for the quantification of Fluvastatin in biological matrices (plasma, serum, urine) using LC-MS/MS.[1] Its physicochemical equivalence to the target analyte—combined with a distinct mass shift (+6 Da)—allows it to compensate for matrix effects, ionization suppression, and extraction variability, ensuring the generation of robust pharmacokinetic (PK) data.
Chemical Identity & Structure
Fluvastatin-d6 sodium is characterized by the substitution of six hydrogen atoms with deuterium on the isopropyl group attached to the indole nitrogen. This specific labeling position is metabolically stable and retained in the primary product ions during mass spectrometry fragmentation.
| Parameter | Details |
| Chemical Name | Sodium (3R,5S,E)-7-(3-(4-fluorophenyl)-1-(propan-2-yl-1,1,1,3,3,3-d6)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
| CAS Number | N/A (Specific labeled salt often unlisted); refer to Parent CAS 93957-55-2 |
| Molecular Formula | C₂₄H₁₉D₆FNO₄[1][2][3][4][5][6][7][8][9][10][11][12]·Na |
| Molecular Weight | 439.49 g/mol (Parent Free Acid: 411.47; Parent Na Salt: 433.[1]45) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d6); < 1% d0 contribution |
| Appearance | White to off-white / pale yellow hygroscopic powder |
| Solubility | Soluble in Water, Methanol, Ethanol, DMSO; Practically insoluble in non-polar solvents |
Structural SMILES (Isomeric): [Na+].CC(C)N1C(C=CCCC([O-])=O)=C(C2=CC=C(F)C=C2)C2=C1C=CC=C2(Note: In d6-variant, the isopropyl methyl hydrogens are replaced by deuterium)[1]
Physicochemical Profile
While the isotopic labeling increases the molecular mass, the physicochemical properties of Fluvastatin-d6 sodium remain functionally identical to the non-deuterated parent. This "chromatographic equivalence" is essential for its role as an internal standard, as it must co-elute with the analyte to experience the same ionization environment.
| Property | Value / Characteristic | Relevance to Protocol |
| pKa | ~4.56 (Carboxylic acid) | Requires acidic mobile phase (e.g., Formic Acid) to protonate for retention on C18 or basic for negative mode (though Positive mode is preferred for sensitivity).[1] |
| LogP | 3.9 – 4.5 (Lipophilic) | High retention on Reverse Phase (C18) columns; elutes late in gradient, separating from polar matrix interferences.[1] |
| Hygroscopicity | High | Critical: Standards must be weighed quickly or stored in desiccated conditions to prevent concentration errors. |
| Stability | Light Sensitive; Heat Sensitive | Store at -20°C; protect from light during extraction (amber glassware).[1] |
Bioanalytical Application: LC-MS/MS Quantification
The primary application of Fluvastatin-d6 is in Isotope Dilution Mass Spectrometry (IDMS) .[1] The following protocol outlines a validated workflow for quantifying Fluvastatin in human plasma.
4.1. The Mechanism of Internal Standardization
In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress or enhance the ionization of the analyte. Because Fluvastatin-d6 co-elutes with Fluvastatin but is mass-resolved, any suppression affecting the drug equally affects the IS.[1] The ratio of Area_Drug / Area_IS remains constant, correcting the quantitative result.
4.2. Experimental Protocol (Self-Validating)
Objective: Quantify Fluvastatin in human plasma (Range: 0.2 – 50 ng/mL).
Step 1: Stock Preparation
-
Dissolve 1.0 mg Fluvastatin-d6 Na in 1.0 mL Methanol (Free base equivalent correction required if using salt).
-
Storage: -20°C or -80°C.
Step 2: Sample Extraction (Protein Precipitation) [1]
-
Aliquot: Transfer 100 µL of plasma sample into a centrifuge tube.
-
Spike IS: Add 20 µL of Fluvastatin-d6 working solution (e.g., 100 ng/mL in 50:50 MeOH:H2O).
-
Precipitate: Add 400 µL of ice-cold Acetonitrile (ACN).
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at 13,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer supernatant to an HPLC vial. (Optional: Dilute 1:1 with water if peak shape is poor due to high solvent strength).[1]
Step 3: LC-MS/MS Conditions [1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode ([M+H]+).
Step 4: MRM Transitions (Critical) The fragmentation of Fluvastatin involves the loss of the dihydroxyheptenoic acid side chain, leaving the indole-isopropyl core. Since the D6 label is on the isopropyl group, the fragment retains the label.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| Fluvastatin | 412.2 ([M+H]+) | 266.2 | 20 | 50 |
| Fluvastatin-d6 | 418.2 ([M+H]+) | 272.2 | 20 | 50 |
Note: The mass shift of +6 Da is maintained in the product ion (266 + 6 = 272), confirming the label is on the core structure and not the metabolically labile side chain.
Workflow Visualization
The following diagram illustrates the logical flow of the bioanalytical method, highlighting the convergence of the Analyte and IS pathways to ensure data integrity.
Caption: Workflow for LC-MS/MS quantification of Fluvastatin using Fluvastatin-d6 as an Internal Standard.
Handling & Stability Guidelines
To maintain the integrity of Fluvastatin-d6 sodium standards, adhere to the following strict handling protocols:
-
Light Protection: Fluvastatin undergoes photo-isomerization (E-isomer to Z-isomer) and oxidative degradation.[1] Handle under yellow light if possible; use amber vials for all stock and working solutions.
-
Temperature: Long-term storage of the solid powder must be at -20°C . Working solutions in solvent should be prepared fresh or stored at -20°C for no more than 1 month.[1]
-
Solvent Choice: Avoid acidic solvents for long-term storage of stock solutions, as they may catalyze lactonization (formation of Fluvastatin lactone).[1] Methanol is the preferred solvent for stock preparation.
References
-
Agilent Technologies. (2012).[1] A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer. Application Note 5991-0303EN.[1] Link
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 23679527, Fluvastatin Sodium. Retrieved from PubChem. Link[1]
-
Cayman Chemical. (2024).[1] Fluvastatin-d6 (sodium salt) Product Information.[1][3][8][9][12] Item No. 21629. Link
-
Jardim, A. et al. (2006).[1] Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry.[1][6][7][9] Journal of Chromatography B, 832(1), 58-64.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
- 3. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
Technical Guide: Isotopic Purity Specifications for Fluvastatin D6 Sodium
Executive Summary: The Criticality of the Internal Standard
In quantitative bioanalysis, particularly for statins like Fluvastatin which exhibit high pharmacokinetic variability, the Internal Standard (IS) is not merely a reference; it is the anchor of data integrity.[1]
Fluvastatin D6 Sodium is the industry-gold-standard Stable Isotope Labeled (SIL) IS for the LC-MS/MS quantification of Fluvastatin in biological matrices (plasma, serum).[1] Its primary function is to compensate for variability in extraction recovery and matrix effects (ion suppression/enhancement) during electrospray ionization (ESI).[1]
However, a SIL-IS is only as good as its isotopic purity .[1] Poor isotopic enrichment leads to "cross-talk"—a phenomenon where the IS contributes signal to the analyte channel (causing false positives at the Lower Limit of Quantitation, LLOQ) or the analyte contributes to the IS channel (causing non-linearity).[1]
This guide defines the rigorous specifications required for Fluvastatin D6 Sodium to ensure compliance with FDA and ICH M10 guidelines.
Technical Specifications & Acceptance Criteria
To ensure robust assay performance, the material must meet specific criteria. The following tables summarize the critical quality attributes (CQAs) derived from high-sensitivity bioanalytical method validation requirements.
Table 1: Chemical & Physical Identity
| Parameter | Specification | Rationale |
| Compound Name | Fluvastatin-D6 Sodium Salt | Salt form ensures solubility matches the drug product. |
| Chemical Structure | Indole ring labeled (typically isopropyl-d6) | Labeling must be on a non-exchangeable position to prevent deuterium loss in aqueous media.[1] |
| Molecular Formula | Mass shift of +6 Da provides sufficient separation from natural isotopes.[1] | |
| Chemical Purity | Unlike the API ( | |
| Solubility | Soluble in Water, Methanol | Critical for preparing stock solutions free of particulates.[1] |
Table 2: Isotopic Purity Specifications (The Core Requirement)
| Parameter | Specification | Impact on Bioanalysis |
| Isotopic Enrichment | High enrichment ensures the majority of the IS mass is shifted +6 Da away from the analyte. | |
| D0 Content (Unlabeled) | < 0.1% (Strict) to < 0.5% (General) | CRITICAL: D0 species have the exact mass of the analyte.[1] High D0 causes a "blank" signal, limiting the LLOQ.[1] |
| Isotopic Distribution | Minimal D1–D5 presence | Partially labeled species broaden the peak and can interfere if the mass resolution is low. |
The Mechanics of Interference: Why Purity Matters
In LC-MS/MS, we rely on the mass-to-charge ratio (
The "Cross-Talk" Phenomenon
Two types of interference jeopardize the assay:
-
Forward Interference (IS
Analyte): The IS contains non-deuterated material (D0).[1] When you spike the IS at high concentrations, this D0 impurity shows up in the analyte channel.-
Result: Positive bias at LLOQ.[1]
-
-
Reverse Interference (Analyte
IS): The natural abundance of Carbon-13 ( ) in the drug creates naturally heavy isotopes (M+1, M+2, etc.).[1] If the IS mass shift is too small (e.g., D3), the drug's isotope tail can overlap with the IS.[1]-
Advantage of D6: A +6 Da shift effectively eliminates Reverse Interference, as the natural abundance of an M+6 isotope in Fluvastatin is statistically negligible.
-
Visualization: Spectral Overlap Logic
Caption: Logical flow of isotopic interference. Red dashed line represents the critical risk managed by limiting D0 content.
Experimental Validation Protocol
As a scientist, you cannot blindly trust the Certificate of Analysis (CoA).[1] You must validate the IS in your specific method context.[1] Follow this self-validating workflow.
Protocol: IS Interference Check (The "Zero-Sample" Test)
Objective: Determine if the Fluvastatin-D6 IS contributes significant signal to the Fluvastatin analyte channel.
Reagents:
Workflow:
-
Preparation: Extract a blank matrix sample.[1] Spike only the IS (Fluvastatin-D6) at the working concentration used in the assay. Do not add Fluvastatin analyte.[1]
-
Analysis: Inject this sample into the LC-MS/MS system monitoring both channels (Analyte transition and IS transition).
-
Calculation:
-
Acceptance Criteria (ICH M10):
Protocol: Cross-Signal Check (ULOQ Test)
Objective: Ensure high concentrations of Analyte do not suppress or interfere with the IS.
Workflow:
-
Preparation: Prepare a sample at the Upper Limit of Quantitation (ULOQ) without adding IS.[1]
-
Analysis: Inject and monitor the IS channel.
-
Acceptance Criteria: Response in the IS channel must be
5% of the average IS response.
Visualization: Validation Workflow
Caption: Step-by-step decision tree for validating Fluvastatin-D6 purity in a bioanalytical method.
Regulatory & Stability Considerations
Regulatory Compliance (ICH M10)
The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation explicitly states that the internal standard must not interfere with the analyte.[1]
-
Citation: "Responses detected and attributable to interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample" [1].[2]
-
Implication: Using a lower grade IS (e.g., 97% purity with 1% D0) forces you to raise your LLOQ to pass the 20% rule, compromising assay sensitivity.[1]
Stability & Storage
Fluvastatin Sodium is sensitive to light and moisture.[1]
-
Storage: -20°C, protected from light (amber vials).
-
Solution Stability: Deuterium on the isopropyl group is generally stable, but stock solutions should be evaluated for "back-exchange" if stored in protic solvents (water/methanol) for extended periods at room temperature, although this is rare for C-D bonds [2].[1]
References
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / FDA.[1][3] (2022).[1] Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link][1]
-
FDA Guidance for Industry: Bioanalytical Method Validation. (2018).[1] U.S. Food and Drug Administration.[1][3][4][5] Available at: [Link][1]
Sources
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Certificate of Analysis (CoA) requirements for Fluvastatin D6 sodium
Technical Guide: Certificate of Analysis (CoA) Requirements for Fluvastatin D6 Sodium
Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Quality Control, Isotopic Purity, and Regulatory Compliance (FDA/EMA M10)
Introduction: The Critical Role of Fluvastatin D6 Sodium
Fluvastatin D6 Sodium is the stable isotope-labeled (SIL) internal standard (IS) of choice for the quantification of Fluvastatin in biological matrices (plasma, urine, tissue) via LC-MS/MS. In regulated bioanalysis, the integrity of your data is only as good as your reference standards.
Unlike a pharmaceutical API, where the Certificate of Analysis (CoA) focuses on safety and efficacy, the CoA for an analytical standard like Fluvastatin D6 must validate its ability to correct for matrix effects, recovery losses, and ionization variability without introducing bias.
Key Compound Data:
-
Chemical Name: Fluvastatin-d6 Sodium Salt
-
Systematic Name: Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl-d6)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
-
Molecular Formula: C₂₄H₁₉D₆FNNaO₄
-
Molecular Weight: ~439.49 g/mol (Salt form)
-
Application: Internal Standard for DMPK and TDM studies.
Core CoA Directives: Specifications & Causality
A research-grade CoA is insufficient for regulated GLP/GMP studies. Below are the mandatory specifications required to ensure compliance with FDA and EMA Bioanalytical Method Validation (M10) guidelines.
Identity & Structure Confirmation
-
Requirement: Unambiguous structural confirmation.
-
Methodology:
-
¹H-NMR (Proton NMR): Must confirm the structure and specifically the absence of signals at the labeled positions (isopropyl group).
-
MS (Mass Spectrometry): Verification of the parent ion (
for free acid or ). -
IR (Infrared): Fingerprint match to reference.
-
-
Causality: Ensures the compound is the correct regioisomer. For Fluvastatin, the D6 label is typically on the isopropyl group to prevent deuterium exchange (H/D exchange) in aqueous mobile phases, which would cause signal drift over time [1].
Isotopic Purity & Enrichment (The "Cross-Talk" Factor)
This is the single most critical parameter for an MS internal standard.
-
Specification:
-
Chemical Purity:
-
Isotopic Enrichment:
Deuterium incorporation.[1] -
D0 Content (Unlabeled):
(Strict limit).
-
-
The Science (Why it matters): In LC-MS/MS, "Cross-talk" occurs when the IS contributes signal to the analyte channel (interference).
-
If the CoA shows high D0 content (unlabeled Fluvastatin), the IS will produce a signal in the analyte's MRM transition.
-
Regulatory Limit: FDA/EMA guidelines state that interference in the blank matrix at the analyte retention time must be
of the Lower Limit of Quantification (LLOQ) [2, 3]. High D0 in your IS can cause you to fail this requirement immediately.
-
Chemical Purity & Assay
-
Requirement: Quantitative assessment of impurities.
-
Methodology: HPLC-UV (High-Performance Liquid Chromatography).
-
Acceptance Criteria:
(Area %). -
Causality: Impurities can suppress ionization (matrix effect) or co-elute with the analyte. While the IS corrects for this, excessive impurities introduce variability.
Physical Properties & Counter-Ion
-
Form: Off-white to pale yellow solid.
-
Salt Form: Sodium content must be verified (Flame Photometry or calculation) to ensure accurate gravimetric preparation.
-
Solubility: Soluble in Methanol, DMSO; slightly soluble in water.
Summary of CoA Specifications (Table)
| Parameter | Method | Acceptance Criteria | Regulatory Impact |
| Appearance | Visual | Off-white to pale yellow solid | Physical integrity check. |
| Identity | ¹H-NMR, MS | Conforms to structure | Confirms correct isomer and labeling position. |
| Chemical Purity | HPLC-UV | Ensures gravimetric accuracy of stock solutions. | |
| Isotopic Purity | HR-MS / SIM | Prevents IS contribution to analyte signal (Bias). | |
| Unlabeled Content | MS (SIM) | D0 | CRITICAL: Prevents LLOQ failure due to interference. |
| Water Content | Karl Fischer | Report Value (Typically <5%) | Required for correcting weighed mass (Salt is hygroscopic). |
| Sodium Content | Flame Photometry | 4.8% – 5.5% (Theoretical ~5.2%) | Confirms stoichiometry of the salt form. |
Visualizing the Logic: QC & Interference
Diagram 1: Quality Control Workflow for Fluvastatin D6
This workflow illustrates the self-validating protocol for releasing a batch of Fluvastatin D6.
Caption: Figure 1. Step-by-step Quality Control workflow ensuring Fluvastatin D6 meets bioanalytical standards.
Diagram 2: The "Cross-Talk" Interference Logic
Why is Isotopic Purity the most important number on the CoA?
Caption: Figure 2. Mechanism of Isotopic Interference. High D0 content in the IS directly corrupts the analyte quantification channel.
Handling & Stability Protocols
To maintain the integrity of the CoA specifications, proper handling is required.
-
Storage: Store solid at -20°C . Fluvastatin Sodium is hygroscopic; keep the vial tightly sealed with desiccant.
-
Reconstitution:
-
Equilibrate the vial to room temperature before opening to prevent condensation (which degrades the sodium salt).
-
Dissolve in Methanol to create a primary stock solution (e.g., 1.0 mg/mL).
-
Ultrasonicate for 2-5 minutes to ensure complete dissolution.
-
-
Stability:
-
Solid State: Stable for >2 years if stored correctly.
-
Solution: Stock solutions in methanol are stable for ~1-3 months at -20°C.
-
Light Sensitivity: Fluvastatin is light-sensitive. Protect solutions from direct light (use amber glass).
-
References
-
Acanthus Research. (2022).[2] Designing Stable Isotope Labeled Internal Standards.
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
-
Cambridge Isotope Laboratories. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
Sources
Precision Metabolic Profiling of Fluvastatin: The Strategic Role of Fluvastatin-D6 Sodium
[1]
Executive Summary
Fluvastatin (Lescol®) is a fully synthetic HMG-CoA reductase inhibitor characterized by a fluorophenyl-indole moiety.[1][2] Unlike fungal-derived statins, its pharmacokinetics are heavily governed by stereoselective metabolism, primarily mediated by CYP2C9 .[1][2] The accurate quantification of Fluvastatin and the elucidation of its metabolic fate require robust internal standards that mimic the physicochemical properties of the analyte while providing distinct mass spectral signatures.
Fluvastatin-D6 Sodium (labeled on the isopropyl group) serves as the gold-standard Internal Standard (IS).[1][2] However, its utility extends beyond simple quantification. The specific position of the deuterium label allows it to act as a mechanistic probe —differentiating between metabolic pathways that retain the indole nitrogen substituent (hydroxylation) and those that cleave it (N-dealkylation). This guide outlines the molecular logic, metabolic pathways, and validated LC-MS/MS protocols for utilizing Fluvastatin-D6.[1][2]
Molecular Architecture & Isotope Logic
Structural Specifics
Fluvastatin Sodium is a racemate (
-
Chemical Formula (Unlabeled):
(MW: ~433.45 Da; Free Acid MW: 411.47 Da)[1][2] -
Chemical Formula (D6-Labeled):
[1][2] -
Label Position:
[1][2]
The "Label-Loss" Phenomenon
The position of the deuterium label is the critical variable in metabolic tracing.
-
Retained Label: Pathways modifying the fluorophenyl ring or the heptenoic acid side chain (e.g., hydroxylation) will retain the D6 label, resulting in a
Da mass shift in the metabolite. -
Lost Label: The N-dealkylation pathway removes the isopropyl group entirely.[1] Consequently, the N-desisopropyl metabolite formed from Fluvastatin-D6 is identical (mass and structure) to the one formed from unlabeled Fluvastatin.[1][2] This loss of mass shift is a definitive marker for N-dealkylation.[1][2]
Figure 1: Structural logic of Fluvastatin-D6. The D6 label is located on the N-isopropyl group, making it a conditional tracer.[1]
The Metabolic Map: Pathway Markers
Fluvastatin is extensively metabolized by the liver, with CYP2C9 accounting for >80% of its clearance.[5][6] The three primary metabolic markers are defined below.
Key Metabolites
| Metabolite | Enzyme(s) | Structural Change | D6-IS Behavior |
| 6-Hydroxy Fluvastatin | CYP2C9 (Exclusive) | Hydroxylation at indole C6 | Label Retained (+6 Da shift) |
| 5-Hydroxy Fluvastatin | CYP2C9, CYP3A4, CYP2C8 | Hydroxylation at indole C5 | Label Retained (+6 Da shift) |
| N-desisopropyl Fluvastatin | CYP2C9 | Loss of isopropyl group | Label LOST (Reverts to d0 mass) |
Metabolic Pathway Diagram[1]
Figure 2: CYP2C9-mediated metabolic pathways of Fluvastatin.[1][2] Note the convergence of D0 and D6 parents into the same N-desisopropyl metabolite.
Experimental Protocol: LC-MS/MS Bioanalysis
This protocol is designed for the quantification of Fluvastatin in human plasma using Fluvastatin-D6 Sodium as the Internal Standard. It utilizes ESI+ mode for high sensitivity.
Sample Preparation (Protein Precipitation)
-
Rationale: LLE (Liquid-Liquid Extraction) with diisopropyl ether is cleaner, but Protein Precipitation (PPT) is faster and sufficient for modern triple-quads.[1][2]
-
Aliquot: Transfer
of plasma into a 1.5 mL centrifuge tube. -
IS Addition: Add
of Fluvastatin-D6 working solution ( in MeOH). Vortex 10s. -
Precipitation: Add
of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. -
Extraction: Vortex vigorously for 2 min. Centrifuge at
for 10 min at . -
Reconstitution: Transfer supernatant to a clean vial. Evaporate under
stream (optional for sensitivity) or dilute 1:1 with water for direct injection.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 3.0 min.
-
Flow Rate:
.
Mass Spectrometry Transitions (MRM)
The transitions are selected based on the loss of the dihydroxyheptenoic acid side chain (
| Analyte | Precursor Ion ( | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| Fluvastatin | 412.2 | 266.1 | 224.1 | 20 / 35 |
| Fluvastatin-D6 | 418.2 | 272.1 | 230.1 | 20 / 35 |
Technical Note on Transitions:
Data Interpretation & Quality Control
Linearity and Matrix Effects[9]
-
Linearity: The method should demonstrate linearity from
to ( ). -
Matrix Effect: Fluvastatin is highly bound to plasma proteins (>98%).[2] Ensure the IS (D6) tracks the recovery of the analyte. If the IS response varies by >15% between neat solution and plasma matrix, optimize the extraction (switch to SPE).
Stereoselective Considerations
While the protocol above is achiral, Fluvastatin is a racemate.[3] If enantioselective PK is required (as CYP2C9 metabolism is stereoselective, favoring the depletion of the
-
Mobile Phase for Chiral: Acetonitrile : Methanol : Water (24:36:[1][2][6]40) with 0.1% Formic Acid.[2][6]
-
Note: Fluvastatin-D6 is typically supplied as a racemate and will elute as two peaks in a chiral method, serving as an IS for both enantiomers.
Troubleshooting "Cross-Talk"
If you observe a signal in the Fluvastatin channel (412>266) when injecting only the D6-IS:
-
Isotopic Purity: Check the Certificate of Analysis. D0 impurity in the D6 standard contributes directly to the analyte signal.
-
Fragmentation: Ensure the collision energy isn't too high, which might strip the D6-isopropyl group entirely before the first quadrupole selection (rare in ESI, but possible in source fragmentation).
References
-
Fluvastatin Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
-
Metabolism of Fluvastatin. DrugBank. Available at: [Link][1][2]
-
Chiral evaluation of fluvastatin in human plasma by LC-MS/MS. Journal of Chromatography B. Available at: [Link]
-
Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS. Bioanalysis. Available at: [Link]
Sources
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. Rosuvastatin (D6 Sodium) | C22H27FN3NaO6S | CID 71752109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety data sheet (SDS) for Fluvastatin D6 sodium reference standards
Safety Data Sheet (SDS) Technical Guide: Fluvastatin D6 Sodium Reference Standards
Identification & Technical Context
Product Identity: Fluvastatin-d6 Sodium Salt Synonyms: (3R,5S,E)-7-(3-(4-fluorophenyl)-1-(propan-2-yl-1,1,1,3,3,3-d6)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate, sodium salt; XU 62-320-d6.[1][2][3] CAS Number: 2249799-34-4 (Generic for labeled salt form) Molecular Formula: C₂₄H₁₉D₆FNNaO₄ Molecular Weight: 439.48 g/mol
Technical Application: Fluvastatin-d6 sodium is a deuterated isotopolog of the HMG-CoA reductase inhibitor Fluvastatin.[3] It is engineered exclusively for use as an Internal Standard (IS) in bioanalytical quantification (LC-MS/MS). The incorporation of six deuterium atoms provides a mass shift of +6 Da, ensuring distinct spectral separation from the analyte (Fluvastatin) while retaining identical chromatographic retention properties and ionization efficiency.
Hazard Identification (GHS Classification)
As a potent pharmacological agent, this compound presents specific biological risks, particularly regarding reproductive toxicity.
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. | Statins inhibit HMG-CoA reductase, disrupting cholesterol biosynthesis essential for fetal development. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4][5][6] | Systemic absorption can lead to myopathy or hepatic stress. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Sodium salts of organic acids can be caustic to mucous membranes. |
| STOT - Repeated | Category 2 | H373: May cause damage to organs (Liver, Muscle). | Prolonged exposure mimics therapeutic overdose (hepatotoxicity/rhabdomyolysis). |
Signal Word: WARNING
Scientific Handling & Stability Protocols
Senior Scientist Insight: The integrity of a deuterated standard is defined by its isotopic purity and chemical stability. Moisture is the primary antagonist; it promotes hydrolysis of the sodium salt and potential proton-deuterium exchange at labile sites, rendering the standard useless for quantitative mass spectrometry.
Protocol A: The "Equilibrate-Then-Open" Rule
Preventing condensation-induced degradation.
-
Arrival: Upon receipt, immediately store the vial at -20°C .
-
Retrieval: When ready to use, remove the vial from the freezer.
-
Equilibration: Place the unopened vial in a desiccator at room temperature (20–25°C) for at least 60 minutes .
-
Rationale: Opening a cold vial in humid ambient air causes immediate condensation inside the vial. This water introduces weighing errors and initiates hydrolysis.
-
-
Handling: Open only inside a fume hood or glove box.
Protocol B: Solubilization & Stock Preparation
Standardizing the Internal Standard.
-
Solvent Choice: Use DMSO or Methanol (LC-MS grade). Avoid water for stock solutions to prevent bacterial growth and hydrolysis over time.
-
Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL).
-
Sonicate: If the powder is compacted, sonicate for 30 seconds at ambient temperature. Do not heat.
-
Aliquot & Store: Divide into single-use aliquots (e.g., 100 µL) in amber glass vials with PTFE-lined caps. Store at -80°C for long-term stability (>6 months).
Emergency Response & Exposure Control
Engineering Controls:
-
Primary: Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary: HEPA-filtered balance enclosure for weighing operations.
Personal Protective Equipment (PPE):
-
Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).
-
Dermal: Nitrile gloves (Double gloving recommended: 0.11 mm min thickness).
-
Ocular: Chemical safety goggles.
First Aid Logic:
-
Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[6] Statins can cause respiratory irritation.[5]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol washes; they increase transdermal absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Remove contact lenses immediately.
Physicochemical Data
| Property | Value | Notes |
| Physical State | Solid (Powder) | Often hygroscopic |
| Color | White to Off-White | Yellowing indicates oxidation |
| Solubility | DMSO (>10 mg/mL), Methanol, Water | Soluble in polar organic solvents |
| Melting Point | >190°C (Decomposes) | Data based on non-deuterated salt |
| Hygroscopicity | High | Protect from atmospheric moisture |
Visualized Workflows
Figure 1: Safe Handling & Solubilization Workflow
This workflow ensures isotopic integrity and operator safety during stock preparation.
Caption: Step-by-step protocol to prevent moisture ingress and isotopic degradation during stock preparation.
Figure 2: Exposure Response Logic
Decision tree for accidental exposure events.
Caption: Immediate response protocols stratified by exposure route, emphasizing the prohibition of alcohol washes.
References
-
European Chemicals Agency (ECHA). (2024). Fluvastatin Sodium: Registration Dossier & GHS Classification. Retrieved from [Link]
-
PubChem. (2024). Fluvastatin Sodium Compound Summary (CID 1548972). National Library of Medicine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Fluvastatin D6: Molecular Formula and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvastatin, a member of the statin class of pharmaceuticals, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed to reduce elevated cholesterol and triglyceride levels, thereby mitigating the risk of cardiovascular disease. In the realm of pharmacokinetic and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of drug molecules in biological matrices using mass spectrometry. This guide provides a comprehensive technical overview of Fluvastatin D6, a deuterated analog of Fluvastatin, focusing on its molecular formula, the precise position of its isotopic labels, and the scientific rationale underpinning its design and use as an internal standard.
Molecular Characteristics of Fluvastatin D6
The deuterated form of Fluvastatin, Fluvastatin D6, is specifically designed for use as an internal standard in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2]
Molecular Formula
The molecular formula for the free acid form of Fluvastatin D6 is C24H19D6FNO4 . The corresponding sodium salt has the molecular formula C24H19D6FNO4·Na . The incorporation of six deuterium atoms results in a higher molecular weight compared to the unlabeled Fluvastatin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fluvastatin (Free Acid) | C24H26FNO4 | 411.47 |
| Fluvastatin D6 (Free Acid) | C24H19D6FNO4 | 417.50 |
| Fluvastatin (Sodium Salt) | C24H25FNNaO4 | 433.45 |
| Fluvastatin D6 (Sodium Salt) | C24H19D6FNNaO4 | 439.48 |
Isotopic Labeling Position
The six deuterium atoms in Fluvastatin D6 are strategically incorporated into the isopropyl group attached to the nitrogen atom of the indole ring. Specifically, both methyl groups of the isopropyl moiety are perdeuterated.
The IUPAC name for Fluvastatin D6 sodium salt is (3R,5S,E)-rel-7-(3-(4-fluorophenyl)-1-(propan-2-yl-1,1,1,3,3,3-d6)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt. This nomenclature explicitly confirms the location of the deuterium labels.
Caption: Molecular structure of Fluvastatin highlighting the D6 labeling on the isopropyl group.
Rationale for Isotopic Labeling Strategy
The choice of the isopropyl group as the site for deuterium labeling in Fluvastatin D6 is a deliberate and strategic decision rooted in the principles of mass spectrometry and drug metabolism.
Metabolic Stability
For an internal standard to be effective, it must exhibit chemical and metabolic stability. Deuterium labels should be placed on positions that are not susceptible to metabolic cleavage or exchange. Fluvastatin is primarily metabolized in the liver through hydroxylation of the indole ring at the 5- and 6-positions, N-dealkylation, and beta-oxidation of the side-chain.[3] The isopropyl group is not a primary site of metabolism, ensuring that the deuterium labels are retained throughout the analytical process. This stability is crucial for accurate quantification, as loss of the isotopic label would lead to an underestimation of the analyte concentration.
The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. While a significant KIE can sometimes be a concern if it alters the chromatographic behavior or ionization efficiency of the labeled standard relative to the analyte, in the case of Fluvastatin D6, the labeling on the isopropyl group, which is remote from the main functional groups involved in ionization and fragmentation, is expected to have a minimal impact on these properties. This ensures that the deuterated standard co-elutes with the unlabeled analyte and exhibits similar ionization characteristics, which is a fundamental requirement for a good internal standard.[4]
Avoidance of Back-Exchange
A critical consideration in designing deuterated standards is the potential for back-exchange of deuterium atoms with protons from the solvent or matrix. This is particularly a risk for deuterium atoms attached to heteroatoms (like -OH or -NH) or acidic carbons. The C-D bonds in the methyl groups of the isopropyl moiety are highly stable and not prone to exchange under typical analytical conditions, thus preserving the isotopic integrity of the standard.[5]
Experimental Verification of Isotopic Labeling
The confirmation of the molecular formula and the precise location of the isotopic labels in Fluvastatin D6 is achieved through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available Certificate of Analysis with detailed spectral data for Fluvastatin D6 is not readily found, the principles of these analytical techniques provide a robust framework for its characterization.
Mass Spectrometry
High-resolution mass spectrometry is employed to confirm the elemental composition and isotopic enrichment of Fluvastatin D6.
Experimental Protocol: Isotopic Purity Assessment by LC-MS
-
Sample Preparation: A solution of Fluvastatin D6 is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system to separate it from any potential impurities.
-
Mass Spectrometric Analysis: The eluent is introduced into a high-resolution mass spectrometer. The instrument is operated in a full-scan mode to acquire the mass spectrum of the intact molecule.
-
Data Analysis: The acquired spectrum is analyzed to determine the m/z (mass-to-charge ratio) of the molecular ion. The high mass accuracy of the instrument allows for the confirmation of the elemental composition (C24H19D6FNO4). The isotopic distribution pattern is also examined to assess the isotopic enrichment and ensure the absence of significant amounts of partially labeled or unlabeled species.[6]
Expected Fragmentation Pattern:
While a specific fragmentation spectrum for Fluvastatin D6 is not publicly available, the fragmentation of unlabeled Fluvastatin can be used to predict the behavior of the deuterated analog. A common fragmentation pathway for statins involves the loss of the side chain.[7] For Fluvastatin, a characteristic fragmentation would involve cleavage of the bond between the indole ring and the heptenoic acid side chain. In the mass spectrum of Fluvastatin D6, the fragment containing the indole ring would show a mass shift of +6 Da compared to the corresponding fragment of unlabeled Fluvastatin, thus confirming the location of the deuterium labels on the isopropyl group.
Sources
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method Development for Fluvastatin Using Fluvastatin-D6 Sodium Internal Standard
Executive Summary
This application note details the development of a robust, high-sensitivity LC-MS/MS method for the quantification of Fluvastatin in biological matrices. The protocol utilizes Fluvastatin-D6 Sodium as a Stable Isotope Labeled Internal Standard (SIL-IS).
Unlike structural analogs, the D6-labeled standard compensates for ionization suppression and recovery variance, which is critical for this analyte due to its susceptibility to acid-lactone interconversion . This guide prioritizes the mitigation of this interconversion through specific pH control during sample preparation and chromatography.
Introduction & Mechanistic Rationale
The Analyte and the Challenge
Fluvastatin is a synthetic HMG-CoA reductase inhibitor.[1] It exists primarily as a hydroxy acid (active form) but can cyclize into a lactone (inactive form) under acidic conditions or during electrospray ionization (ESI).
-
The Problem: Inconsistent conversion between acid and lactone forms leads to quantitation errors.
-
The Solution: Fluvastatin-D6 Sodium tracks the analyte through extraction and ionization. If matrix effects suppress the signal of Fluvastatin, they will suppress the D6 isotope to the exact same degree, maintaining the integrity of the response ratio.
Why Fluvastatin-D6 Sodium?
The sodium salt form of the internal standard is chosen for its superior solubility in aqueous and methanolic stock solvents compared to the free acid.
-
Solubility: Highly soluble in MeOH and Water.
-
Ionization: In the MS source (ESI+), the sodium dissociates, and the molecule is detected as the protonated free acid
.
Method Development Workflow
Figure 1: Logical workflow for method development, highlighting the critical control point of chromatographic separation.
Materials & Reagents
| Reagent | Grade/Specification | Notes |
| Analyte | Fluvastatin Sodium | Reference Standard |
| Internal Standard | Fluvastatin-D6 Sodium | Deuterated (Stable Isotope) |
| Solvent A | Water (LC-MS Grade) | 18.2 MΩ·cm |
| Solvent B | Acetonitrile (LC-MS Grade) | Hypergrade |
| Buffer | Ammonium Acetate | 5mM, pH 4.5 (Volatile) |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | For Liquid-Liquid Extraction |
Mass Spectrometry Optimization (MS/MS)
Although we start with the Sodium salt, the mass spectrometer is tuned to detect the protonated species in Positive Electrospray Ionization (ESI+) mode.
Stock Solution Calculation
Critical Step: You must account for the salt and isotope weight.
-
Fluvastatin Free Acid MW: ~411.5
-
Fluvastatin Sodium D6 MW: ~439.5 (Check specific CoA)
-
Calculation: To prepare 1 mg/mL of "Free Acid Equivalent" using the D6 Sodium salt:
MRM Transitions
Infuse the standard at 100 ng/mL in 50:50 Mobile Phase A:B.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) |
| Fluvastatin | 412.2 | 224.1 (Quant) | 25 | 50 |
| 266.1 (Qual) | 18 | 50 | ||
| Fluvastatin-D6 | 418.2 | 230.1 (Quant) | 25 | 50 |
Note: The +6 Da mass shift is retained in the fragment ion (224 -> 230), confirming the deuterium label is on the core indole or fluorophenyl moiety, which is stable.
Chromatographic Conditions
To prevent on-column lactonization, avoid strong acids (like 0.1% Formic Acid) in the mobile phase. Use a buffered mobile phase.
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH or Phenomenex Kinetex).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Start Ramp |
| 2.5 | 90 | Elution of Fluvastatin (RT ~1.8 min) |
| 3.0 | 90 | Wash |
| 3.1 | 30 | Re-equilibration |
| 4.0 | 30 | End |
Sample Preparation Protocol (Liquid-Liquid Extraction)
LLE is superior to Protein Precipitation (PPT) for statins as it provides cleaner extracts and better sensitivity (LLOQ ~ 0.5 ng/mL).
Extraction Workflow
The use of Fluvastatin-D6 Sodium is critical here. It must be added before any manipulation to track extraction efficiency.
Figure 2: LLE Protocol ensuring IS integration prior to phase separation.
Protocol Steps
-
Thaw plasma samples on ice (maintain low temp to prevent lactonization).
-
Aliquot 100 µL of plasma into 2.0 mL polypropylene tubes.
-
IS Addition: Add 20 µL of Fluvastatin-D6 Sodium working solution. Vortex gently.
-
Buffering: Add 100 µL of 5 mM Ammonium Acetate (pH 4.5). Rationale: This stabilizes the acid form.
-
Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Transfer: Transfer 800 µL of the upper organic layer to a clean plate/tube.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: Add 100 µL of Mobile Phase (30:70 A:B). Vortex and inject.
Validation & Troubleshooting
Validation Criteria (FDA M10 Guidelines)
-
Linearity: 0.5 ng/mL to 500 ng/mL. Weighting
. -
Accuracy: Mean conc. within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% (< 20% at LLOQ).
-
Matrix Effect: Calculate Matrix Factor (MF) for both Analyte and IS.
The IS-Normalized MF should be close to 1.0, proving the D6 standard corrects for matrix suppression.
Troubleshooting Common Issues
-
Double Peaks? This indicates separation of the Hydroxy Acid and the Lactone.
-
Fix: Ensure the stock solution is not old (lactone forms over time). Check pH of mobile phase.[2]
-
-
Low Recovery?
-
Fix: Ensure the pH during extraction is acidic enough (pH 4.5) to protonate the acid for extraction into MTBE, but not so acidic (pH < 3) that it forces rapid lactonization.
-
-
Back-Conversion:
-
If the Lactone is also an analyte of interest, you must chromatographically separate them (Rs > 1.5) to prevent the lactone converting back to acid in the source.
-
References
-
US FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5][Link]
-
Jemal, M., et al. (2003). LC-MS/MS determination of statins in biological fluids.[6][7][8] Journal of Chromatography B. [Link]
-
Mulvana, D. (2010). Critical topics in ensuring data quality in bioanalytical LC–MS/MS method development. Bioanalysis.[3][4][5][9][10] [Link]
Sources
- 1. oarjpublication.com [oarjpublication.com]
- 2. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hhs.gov [hhs.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
High-Sensitivity Quantification of Fluvastatin in Human Plasma via LC-MS/MS using Fluvastatin-D6 Sodium as Internal Standard
Executive Summary
This application note details a robust, validated protocol for the quantification of Fluvastatin in human plasma.[1] Unlike generic extraction methods, this protocol utilizes Liquid-Liquid Extraction (LLE) under controlled pH conditions to maximize recovery while minimizing phospholipid breakthrough—a common source of matrix effects in statin analysis.
Crucially, this method employs Fluvastatin-D6 Sodium as the Internal Standard (IS). The use of a deuterated stable isotope is not merely a formality; it is a mechanistic requirement to compensate for ionization suppression and recovery variance, ensuring the method meets the rigorous standards of FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines.
Key Performance Metrics
-
Matrix: Human Plasma (
EDTA or Lithium Heparin) -
Methodology: LC-MS/MS (ESI Positive Mode)[1]
-
Dynamic Range: 0.50 ng/mL – 500.00 ng/mL
-
Sample Volume: 200
L
Scientific Rationale & Mechanism
The Challenge: Lactone Interconversion
Fluvastatin is an HMG-CoA reductase inhibitor that exists primarily as a hydroxy-acid in plasma.[2][3] However, under acidic conditions, it can cyclize into its lactone form (inactive).[2][3] Conversely, the lactone can hydrolyze back to the acid in basic conditions.
-
Protocol Insight: This protocol maintains a specific pH window (4.5–5.0) during extraction. This is acidic enough to protonate the carboxylic acid for organic solvent extraction but mild enough to prevent rapid lactonization during the processing time.
The Solution: Stable Isotope Dilution
Using Fluvastatin-D6 Sodium is the gold standard. Because the D6 isotopolog co-elutes with the analyte, it experiences the exact same moment of ion suppression/enhancement from the plasma matrix.
-
Mechanism: If phospholipids suppress the Fluvastatin signal by 20% at 2.4 minutes, they will suppress the Fluvastatin-D6 signal by exactly 20% at the same instant. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Materials and Reagents
| Component | Specification | Role |
| Analyte | Fluvastatin Sodium (Reference Standard) | Target Quantitation |
| Internal Standard | Fluvastatin-D6 Sodium | Normalization |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Organic Phase (LLE) |
| Buffer | Ammonium Acetate (10mM, pH 4.5) | pH Control |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton Source |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution Strength |
| Column | C18, 50 x 2.1mm, 1.8 | Separation |
Experimental Workflow Visualization
The following diagram illustrates the critical path of the sample preparation and data acquisition logic.
Caption: Workflow for the extraction and quantification of Fluvastatin, highlighting the critical pH buffering step for LLE efficiency.
Detailed Protocol
Preparation of Stock Solutions
-
Stock A (Fluvastatin): Dissolve 10.0 mg Fluvastatin Sodium in 10 mL Methanol to yield 1.0 mg/mL (free acid equivalent). Store at -20°C.
-
Stock B (IS - Fluvastatin-D6): Dissolve 1.0 mg Fluvastatin-D6 Sodium in 10 mL Methanol to yield 100
g/mL. -
Working IS Solution: Dilute Stock B with 50:50 Methanol:Water to a concentration of 500 ng/mL . This will be spiked into every sample.
Sample Extraction (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), reducing phospholipid buildup on the column.
-
Thaw plasma samples at room temperature and vortex briefly.
-
Aliquot 200
L of plasma into 2 mL polypropylene tubes. -
Spike IS: Add 20
L of Working IS Solution (500 ng/mL) to all tubes (except Double Blanks). Vortex for 10 sec. -
Buffer: Add 200
L of 10 mM Ammonium Acetate (pH 4.5). Vortex gently.-
Critical Step: This adjusts the sample pH to near the
of Fluvastatin, suppressing ionization just enough to drive it into the organic layer without catalyzing lactone formation.
-
-
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) .
-
Agitate: Vortex vigorously for 10 minutes or use a shaker plate at 1000 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or -80°C freezer). Pour off the organic (top) supernatant into a clean glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200
L of Mobile Phase (50:50 ACN:Water + 0.1% FA). Vortex 1 min and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatographic Parameters
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity)
-
Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8
m) -
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5
L
Gradient Table:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|
| 0.00 | 70 | 30 |
| 0.50 | 70 | 30 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 70 | 30 |
| 5.00 | 70 | 30 |
Mass Spectrometry Parameters
-
Interface: Electrospray Ionization (ESI)[4]
-
Polarity: Positive (
)[5] -
Scan Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor (
Note: The product ion 224.1 corresponds to the indole core structure after the loss of the heptenoic acid side chain. The D6 IS transition assumes the deuterium label is located on the fluorophenyl or indole ring, retaining the mass shift in the fragment.
Logic of Detection (Graphviz)
The fragmentation pathway is critical for specificity. The following diagram details the MS/MS transition logic.
Caption: MS/MS fragmentation logic showing the specific mass transitions used to distinguish the native drug from the internal standard.
Validation & Quality Control (Self-Validating System)
To ensure the trustworthiness of the data, the method must be validated against FDA BMV 2018 guidelines.
Linearity
-
Requirement: Calibration curve consisting of a Blank, Zero (Blank + IS), and at least 6 non-zero standards (0.5 – 500 ng/mL).
-
Acceptance: Correlation coefficient (
) 0.[4]99. Deviations of back-calculated concentrations must be within 15% (except 20% at LLOQ).
Accuracy & Precision[6][7][8][9][10][11]
-
QC Levels: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Mid (200 ng/mL), High (400 ng/mL).
-
Protocol: Run 5 replicates of each QC level in three separate batches.
-
Acceptance: Mean accuracy within 85-115%. Precision (CV)
15%.[1]
Matrix Effect (The "IS" Check)
-
Experiment: Compare the peak area of Fluvastatin spiked into extracted blank plasma (post-extraction spike) vs. Fluvastatin in neat solution.
-
Role of D6: The Matrix Factor (MF) for Fluvastatin should match the MF for Fluvastatin-D6. The IS-Normalized Matrix Factor should be close to 1.0, proving the D6 corrects for any ion suppression.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[6][7] [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 446155, Fluvastatin. [Link]
- Vlčková, H., et al. (2012). Simultaneous determination of statins and their metabolites in human plasma by UHPLC-MS/MS. (Contextual reference for extraction methodologies). Note: While specific academic paper URLs fluctuate, the methodology described aligns with standard practices found in Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hhs.gov [hhs.gov]
High-Precision Preparation of Fluvastatin-D6 Sodium Stock Solutions for LC-MS/MS Bioanalysis
Application Note: AN-BIO-FLV-D6
Abstract & Scope
This application note details the protocol for preparing Fluvastatin-D6 Sodium (Fluvastatin-d6 Na) stock solutions. Fluvastatin is an HMG-CoA reductase inhibitor exhibiting significant photosensitivity and potential for lactonization.[1][2] The use of a deuterated internal standard (D6) is critical for compensating matrix effects in LC-MS/MS.[1][2] This guide addresses specific challenges—hygroscopicity, salt-to-free-acid correction, and photo-isomerization—to ensure regulatory compliance (FDA/EMA) in quantitative bioanalysis.
Compound Characterization & Critical Properties
Before initiating the protocol, the analyst must understand the physicochemical differences between the salt form (supplied) and the free acid (quantified).[1]
| Property | Fluvastatin Sodium (Native) | Fluvastatin-D6 Sodium (IS) | Critical Note |
| CAS Number | 93957-55-2 | 93957-55-2 (labeled) | Verify specific CoA for D6 placement.[1][2] |
| Molecular Weight (Salt) | ~433.45 g/mol | ~439.49 g/mol * | Depends on isotopic enrichment.[1][2] Check CoA. |
| Molecular Weight (Acid) | ~411.47 g/mol | ~417.51 g/mol | Bioanalysis typically quantifies the Free Acid .[1][2] |
| Solubility | Water, Methanol, Ethanol | Water, Methanol, Ethanol | Methanol is preferred for stock stability.[2] |
| pKa | ~4.56 (Carboxylic acid) | ~4.56 | Acidic pH triggers lactonization.[1][2] |
| Stability | Photosensitive | Photosensitive | Isomerizes ( |
Critical Handling Guidelines (Pre-Analytical)
3.1 Photostability Control
Fluvastatin undergoes rapid photo-oxidative degradation and geometric isomerization (E-isomer to Z-isomer) and lactonization when exposed to UV/VIS light.[1][2]
-
Requirement: All procedures must be performed under monochromatic sodium light (yellow light) or in a darkened room.
-
Equipment: Use amber borosilicate glass (Class A) for all storage and dilution steps.[1][2] If amber volumetric flasks are unavailable, wrap clear glass entirely in aluminum foil.
3.2 Hygroscopicity Management
Fluvastatin Sodium is hygroscopic.[1][2] Moisture absorption alters the effective mass, leading to weighing errors of 1–5% if mishandled.
-
Protocol: Equilibrate the vial to room temperature for 30 minutes before opening to prevent condensation.
-
Weighing: Use an anti-static gun on the weighing boat and spatula. Weigh rapidly; do not leave the salt exposed on the balance pan.
Protocol: Primary Stock Solution Preparation
Target Concentration: 1.0 mg/mL (Free Acid Equivalent) Solvent: Methanol (LC-MS Grade) Volume: 10 mL
4.1 Calculation of Correction Factor
Bioanalytical methods quantify Fluvastatin as the free acid, but the reference material is the sodium salt. You must correct for both the salt form and the chemical purity.
- : Desired concentration of Free Acid (e.g., 1.0 mg/mL).
- : Volume of flask (e.g., 10 mL).
-
: Chemical purity from CoA (decimal, e.g., 0.98).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
: Gravimetric correction factor (typically ~0.95 for D6).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
4.2 Step-by-Step Workflow
-
Preparation: Put on nitrile gloves and ensure the balance is calibrated. Dim lab lights.
-
Weighing: Accurately weigh the calculated amount of Fluvastatin-D6 Sodium into a weighing boat.
-
Transfer: Quantitatively transfer the powder into a 10 mL amber volumetric flask. Rinse the boat 3x with Methanol into the flask.[1][2]
-
Dissolution: Fill the flask to ~80% volume with Methanol.
-
Sonication: Sonicate for 5 minutes. Ensure no crystals remain.[1][2]
-
Make to Volume: Dilute to the mark with Methanol. Stopper and invert 10x.
-
Aliquoting: Immediately transfer into 1.5 mL amber HPLC vials (fill to 1 mL).
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1-2 years).
Workflow Visualization (DOT Diagram)
Figure 1: Logical workflow for the preparation of photosensitive Fluvastatin-D6 stock solutions.
Preparation of Working Internal Standard (WIS)[1][2]
The stock (1 mg/mL) is too concentrated for direct spiking.[1][2] A Working Internal Standard (WIS) is required.[1][2]
-
Solvent: 50:50 Methanol:Water (v/v).[1][2]
-
Reasoning: Matching the initial mobile phase composition prevents localized precipitation when spiking into plasma/serum.[2]
-
-
Concentration: Typically 100–500 ng/mL (dependent on instrument sensitivity).[1][2]
-
Stability: WIS solutions are less stable than stocks.[1][2] Prepare weekly or validate stability for 1 month at 4°C.
Protocol:
-
Thaw one 1 mL stock aliquot at room temperature (protected from light).
-
Vortex for 10 seconds.
-
Dilute 10 µL of Stock into 10 mL of 50:50 MeOH:Water (Yields ~1 µg/mL).
-
Perform a secondary dilution to reach the final WIS concentration.
Quality Control & Troubleshooting
7.1 The "Zero-Hour" Check
Before using a new batch of D6 stock for sample analysis, compare it against the native Fluvastatin standard to ensure no "cross-signal" (isotopic impurity).[1][2]
-
Inject: Pure D6 Working Solution.
-
Monitor: MRM channel for Native Fluvastatin.
-
Acceptance: Response in Native channel must be < 5% of the LLOQ response.
7.2 Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Recovery of IS | Lactonization (Acidic pH) | Ensure stock solvent is neutral Methanol.[1][2] Avoid acidic buffers in reconstitution steps.[1][2] |
| Double Peaks in Chromatogram | Isomerization (Light) | Prepare fresh stock under strict amber/sodium light conditions.[1][2] |
| Precipitation upon Storage | Solubility Limit / Temp | Fluvastatin Na is less soluble in pure acetonitrile.[1][2] Use Methanol.[1][2][3][4] Sonicate thawed stocks. |
| Variable IS Response | Inconsistent Pipetting | The solution viscosity (MeOH) differs from water.[1][2] Use positive displacement pipettes or reverse pipetting.[1][2] |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[1][2] Available at: [Link][1][2]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][2] (2011).[1][2][5] Available at: [Link]
-
PubChem. Fluvastatin Sodium (Compound Summary).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Vlčková, H., et al. Simultaneous determination of fluvastatin and its five metabolites in human plasma using UHPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis (2016).[1][2] (Contextual reference for stability).
Sources
- 1. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluvastatin Sodium Salt | 93957-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. plantarchives.org [plantarchives.org]
- 5. researchgate.net [researchgate.net]
Application Note: Optimizing MRM Transitions for the Sensitive and Specific Detection of Fluvastatin D6 Sodium by LC-MS/MS
Abstract
This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for Fluvastatin D6 sodium, a deuterated internal standard crucial for the accurate quantification of Fluvastatin in complex biological matrices. By adhering to the principles of systematic parameter optimization on a triple quadrupole mass spectrometer, researchers can establish a highly sensitive and specific LC-MS/MS method. This guide delves into the scientific rationale behind each optimization step, from precursor ion selection to the fine-tuning of collision energy (CE) and declustering potential (DP), ensuring a robust and reproducible analytical method suitable for regulated bioanalysis.
Introduction: The Rationale for a Deuterated Internal Standard
Fluvastatin is a synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1] In pharmacokinetic, drug metabolism, and bioequivalence studies, accurate quantification of Fluvastatin is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as Fluvastatin D6 sodium, is the gold standard in quantitative bioanalysis using mass spectrometry.[2][3]
Fluvastatin D6 sodium, where six hydrogen atoms on the isopropyl group are replaced with deuterium, is an ideal internal standard.[2][3][4] It shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling correction for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method.[3][5] The development of a robust LC-MS/MS method hinges on the careful selection and optimization of MRM transitions to maximize signal intensity and specificity for the analyte and its SIL-IS.[6]
Foundational Principles of MRM Optimization
Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[6][7] The process involves three key stages, each governed by specific voltage parameters that must be empirically optimized for each compound.
-
Q1 (First Quadrupole): Selects the precursor ion (the ionized molecule of interest, in this case, [M+H]⁺ of Fluvastatin D6). The Declustering Potential (DP) is a critical parameter at this stage. It's a voltage applied to the orifice region to help desolvate the ions and prevent the formation of solvent clusters.[8][9] An insufficient DP may lead to poor sensitivity, while an excessive DP can cause premature fragmentation of the precursor ion before it reaches the collision cell.[8][10]
-
Q2 (Collision Cell): The selected precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The energy of these collisions, known as the Collision Energy (CE) , determines the extent of fragmentation.[8][11] Optimizing the CE is crucial for maximizing the signal of the desired product ion.[8][12]
-
Q3 (Third Quadrupole): Selects a specific product ion from the fragments generated in Q2, which is then passed to the detector. Monitoring this specific transition provides a high degree of specificity, filtering out background noise. The Collision Cell Exit Potential (CXP) helps to focus and accelerate the product ions out of the collision cell towards the third quadrupole.[8]
The logical flow of this optimization process is paramount for developing a self-validating and robust method.
Caption: Workflow for systematic MRM transition optimization.
Experimental Protocol: Systematic Optimization
This protocol assumes the use of a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Materials and Reagents
-
Fluvastatin D6 sodium salt (Molecular Formula: C₂₄H₁₉D₆FNO₄.Na, Molecular Weight: ~439.5 g/mol for the free acid).[2][4]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Syringe pump and requisite syringes/tubing.
Step-by-Step Optimization Protocol
Part A: Precursor Ion Identification and Declustering Potential (DP) Optimization
-
Prepare Infusion Solution: Prepare a working solution of Fluvastatin D6 sodium at approximately 100-500 ng/mL in 50:50 Methanol:Water with 0.1% Formic Acid. The acid facilitates protonation for positive ion mode ESI.
-
Instrument Setup:
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Infuse the working solution at a constant flow rate (e.g., 5-10 µL/min) directly into the MS source.
-
Set the instrument to perform a Q1 scan over a mass range that includes the expected precursor ion (e.g., m/z 350-450).
-
-
Identify Precursor Ion: The monoisotopic mass of Fluvastatin free acid is ~411.2 Da. For Fluvastatin D6, the mass increases by ~6 Da to ~417.2 Da. The protonated molecule [M+H]⁺ should therefore appear at m/z 417.2 . Confirm this is the most abundant ion in the Q1 spectrum.
-
Optimize Declustering Potential (DP):
-
Set the instrument to monitor the precursor ion (m/z 417.2) in Q1 (no fragmentation in Q2, Q3 is not filtering).
-
Manually or automatically ramp the DP value across a relevant range (e.g., 20 V to 150 V in 5-10 V increments).
-
Plot the ion intensity of m/z 417.2 against the DP value. The optimal DP is the voltage that yields the highest and most stable signal for the precursor ion without inducing fragmentation.[8][11]
-
Part B: Product Ion Identification
-
Instrument Setup:
-
Set the instrument to Product Ion Scan (PIS) mode.
-
Set Q1 to specifically select the precursor ion, m/z 417.2.
-
Use the optimized DP value determined in the previous step.
-
-
Scan for Product Ions:
-
Scan Q3 over a mass range below the precursor mass (e.g., m/z 50-420) to detect the fragment ions.
-
Perform this scan at several different collision energy (CE) values (e.g., a low CE of 15 eV, a medium CE of 30 eV, and a high CE of 45 eV) to ensure identification of all significant fragments.[13]
-
-
Select Candidate Product Ions: Examine the resulting spectra. For Fluvastatin (m/z 411.2), a known significant fragment corresponds to the loss of the heptenoic acid side chain elements, yielding a product ion around m/z 348.2.[14][15] Due to the D6 label being on the isopropyl group of the indole ring, this primary fragmentation pattern should remain, resulting in a major product ion for Fluvastatin D6 at approximately m/z 354.2 . Identify this and other abundant, stable fragments that are structurally significant. Choose at least two product ions for optimization to have a quantifier and a qualifier transition, which is standard practice for method validation.[7]
Caption: Fragmentation process for Fluvastatin D6 in the MS.
Part C: Collision Energy (CE) Optimization for Each MRM Transition
-
Instrument Setup:
-
Set the instrument to MRM mode.
-
Create a list of transitions to optimize (e.g., 417.2 → 354.2 and any other chosen product ions).
-
-
Optimize Collision Energy (CE):
-
For each individual MRM transition, infuse the Fluvastatin D6 solution.
-
Manually or automatically ramp the CE value over a wide range (e.g., 10 eV to 60 eV in 2 eV increments).
-
Plot the product ion intensity against the CE value for each transition.
-
The optimal CE is the value that produces the maximum signal for that specific product ion. This process must be repeated for every transition.[16]
-
-
Optimize Collision Cell Exit Potential (CXP): While often less impactful than DP or CE, a brief optimization of the CXP (e.g., ramping over a 5-20 V range) can sometimes yield a modest signal improvement.
Data Presentation and Final Method
Upon completion of the optimization workflow, the finalized parameters should be consolidated. The goal is to identify a primary transition (quantifier) that is both intense and specific, and a secondary transition (qualifier) to confirm the identity of the compound, in line with regulatory guidance.[17]
Table 1: Optimized MRM Parameters for Fluvastatin D6 Sodium
| Parameter | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimal DP (V) | Optimal CE (eV) | Optimal CXP (V) | Role |
|---|---|---|---|---|---|---|---|
| Transition 1 | Fluvastatin D6 | 417.2 | 354.2 | Value from Part A | Value from Part C | Value from Part C | Quantifier |
| Transition 2 | Fluvastatin D6 | 417.2 | e.g., 294.2 | Value from Part A | Value from Part C | Value from Part C | Qualifier |
| Transition 3 | Fluvastatin | 411.2 | 348.2 | To be optimized | To be optimized | To be optimized | Analyte Quantifier |
| Transition 4 | Fluvastatin | 411.2 | e.g., 288.2 | To be optimized | To be optimized | To be optimized | Analyte Qualifier |
Note: The values for optimal DP, CE, and CXP are instrument-dependent and must be determined empirically as described in the protocol. The secondary product ions are hypothetical and serve as examples.
Conclusion and Best Practices
This application note outlines a systematic and scientifically grounded protocol for the optimization of MRM transitions for Fluvastatin D6. By methodically optimizing the declustering potential (DP) to maximize precursor ion stability and the collision energy (CE) for each specific fragmentation pathway, researchers can achieve the highest levels of sensitivity and specificity. This empirical, step-by-step approach is fundamental to developing a robust and reliable quantitative LC-MS/MS assay.
For regulatory compliance, this method development must be followed by a full method validation according to guidelines from bodies such as the FDA and EMA, which covers parameters like linearity, accuracy, precision, selectivity, and stability.[5][17][18][19] The use of a well-characterized, deuterated internal standard with optimized MRM transitions is a cornerstone of high-quality bioanalytical data.
References
-
Caron, F., Turcotte, A. M., & Lecomte, M. (1995). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2] - Fluvastatin as an internal standard. Journal of Chromatography B: Biomedical Applications, 663(2), 297-306. [Link]
-
ResearchGate. (n.d.). Structure of fluvastatin sodium. [Link]
-
Veeprho. (n.d.). Fluvastatin-D6 (Sodium Salt). [Link]
-
Darwish, H. W., Hassan, S. A., Salem, M. Y., & El-Zeiny, B. A. (2014). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of Applied Pharmaceutical Science, 4(7), 014-025. [Link]
-
ResearchGate. (n.d.). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. [Link]
-
Taillon, M. P., Côté, C., Furtado, M., & Garofolo, F. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827–1835. [Link]
-
Bereman, M. S., MacLean, B., Tomazela, D. M., Liebler, D. C., & MacCoss, M. J. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(4), 2026–2032. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
IISTE. (n.d.). Determination of Fluvastatin Sodium In Pharmaceutical Preparations Utilizing A Modified Carbon Paste Electrode. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluvastatin Sodium. PubChem Compound Database. [Link]
-
Lin, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. [Link]
-
ResearchGate. (n.d.). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. [Link]
-
Di Pietro, G., Zaratin, L., De Martin, S., Lanchote, V. L., & Bertucci, C. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 832(2), 256-261. [Link]
-
University of Massachusetts Boston. (n.d.). Development of an MRM Method. [Link]
-
Al-Shwaiyat, M. K. A., et al. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. International Journal of Pharmaceutical Sciences and Research, 14(7), 3345-3351. [Link]
-
Gnoth, M. J., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 10(24), 2027-2030. [Link]
-
Spectroscopy Online. (n.d.). Optimizing Performance for a Collision/Reaction Cell ICP-MS System Operating in Helium Collision Mode. [Link]
-
ResearchGate. (n.d.). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. [Link]
-
ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards. [Link]
-
ResearchGate. (n.d.). Determination of fluvastatin in human plasma by LC-MS method. [Link]
-
Gousuddin, M., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Journal of Chemical and Pharmaceutical Research, 9(1), 220-226. [Link]
-
Quora. (2016). How does declustering potential in Mass Spectrometry work?[Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Waters Corporation. (n.d.). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]
-
Brodbelt, J. S., & Cooks, R. G. (1987). Principles of collisional activation in analytical mass spectrometry. Chemical Reviews, 87(4), 745-767. [Link]
-
ResearchGate. (n.d.). Effects of the declustering potential (DP) on ESI ionization of MAG. [Link]
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Lowes, S., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1272-1280. [Link]
-
MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Agilent Technologies. (n.d.). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. Fluvastatin D6 sodium | Benchchem [benchchem.com]
- 4. Fluvastatin-d6 Sodium Salt | CymitQuimica [cymitquimica.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. uab.edu [uab.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. skyline.ms [skyline.ms]
- 17. fda.gov [fda.gov]
- 18. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: High-Selectivity Solid Phase Extraction (SPE) of Fluvastatin from Human Plasma Using Mixed-Mode Anion Exchange and D6-Internal Standard
Abstract
This application note details a robust, high-sensitivity protocol for the extraction and quantification of Fluvastatin in human plasma.[1][2] Utilizing a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) mechanism, this method effectively isolates the acidic statin from complex biological matrices, removing phospholipids and protein interferences that compromise LC-MS/MS sensitivity.[2][3][4] The protocol incorporates Fluvastatin-D6 Sodium as an internal standard (IS) to correct for extraction recovery variances and ionization suppression, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.
Scientific Rationale & Experimental Strategy
The Analyte and the Challenge
Fluvastatin is a synthetic HMG-CoA reductase inhibitor.[2][3][5] Chemically, it possesses a carboxylic acid moiety (
-
The Challenge: In plasma, Fluvastatin binds extensively to proteins (>98%).[3] Furthermore, co-eluting phospholipids in plasma can cause significant matrix effects (ion suppression) in LC-MS/MS.[2][3][4]
-
The Solution: Standard protein precipitation (PPT) is insufficient for high-sensitivity PK studies.[2][3][4] We utilize Mixed-Mode Anion Exchange (MAX) SPE.[2][3][4] This sorbent possesses both hydrophobic (reversed-phase) and strong anion exchange (quaternary amine) functionalities, allowing for a "Double Wash" strategy that yields an ultra-clean extract.[2][3][4]
The Role of D6-Sodium Internal Standard
The protocol uses Fluvastatin-D6 Sodium .[2][3][4]
-
Dissociation: Upon dissolution in the biological matrix, the sodium salt dissociates, releasing the Fluvastatin-D6 anion .[2]
-
Tracking: This anion mimics the native Fluvastatin's ionization state (
) and lipophilicity, binding to the SPE sorbent with identical affinity.[3] -
Correction: It elutes in the same fraction and co-elutes chromatographically, perfectly compensating for matrix effects during the electrospray ionization (ESI) process.
Experimental Workflow Diagrams
SPE Mechanism of Action
The following diagram illustrates the molecular logic behind the extraction steps.
Caption: Mechanism of Mixed-Mode Anion Exchange (MAX) for Fluvastatin extraction.
Materials and Reagents
-
Internal Standard: Fluvastatin-D6 Sodium (MW ~439.5 Da).[2][3][4]
-
SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX, or Phenomenex Strata-X-A), 30 mg / 1 cc.[2][3][4]
-
Reagents:
Preparation of Internal Standard (IS)[2][3][4][7]
-
Stock Solution: Dissolve 1 mg Fluvastatin-D6 Sodium in 1 mL MeOH to yield 1 mg/mL (free acid equivalent). Store at -20°C.
-
Working Solution: Dilute Stock to 500 ng/mL in 50:50 MeOH:Water.
Detailed Extraction Protocol
Step 1: Sample Pre-treatment
Rationale: To ensure Fluvastatin binds to the anion-exchange sorbent, it must be negatively charged (ionized).[2][3][4] Since the pKa is 4.5, we must adjust the sample pH to at least 2 units above the pKa.
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Fluvastatin-D6 Working IS Solution. Vortex gently.
-
Add 200 µL of 4%
in Water ? STOP.-
Correction: Do NOT acidify.[2] Acidification protonates the drug, neutralizing it, which prevents anion exchange binding.[8]
-
Correct Action: Add 200 µL of 50 mM Ammonium Acetate (pH 7.0) or dilute with Water.[2][3]
-
Note: Plasma is naturally pH 7.[2]4. Dilution 1:1 with neutral buffer reduces viscosity and prevents protein clogging without suppressing ionization.[2]
-
-
Vortex and centrifuge at 10,000 rpm for 5 mins to pellet particulates.
Step 2: SPE Cartridge Conditioning[2][4]
-
Condition: 1 mL Methanol (activates hydrophobic pores).[2][3]
-
Equilibrate: 1 mL Water (or 50 mM Ammonium Acetate pH 7).
-
Critical: Do not let the cartridge dry out after this step.[2]
-
Step 3: Loading
-
Load the pre-treated plasma supernatant (~400 µL) onto the cartridge at a slow flow rate (~1 mL/min).
Step 4: Washing (The "Double Wash")[3][4]
-
Wash 1 (Aqueous): 1 mL 5% Ammonium Hydroxide in Water .
-
Purpose: Removes proteins and ensures the analyte stays ionized (locked on).[3]
-
-
Wash 2 (Organic): 1 mL 100% Methanol .
Step 5: Elution[2][4]
-
Elute: 2 x 250 µL 2% Formic Acid in Methanol .
-
Post-Elution: Evaporate the eluate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA).
LC-MS/MS Method Conditions
While statins are acids, Fluvastatin is frequently analyzed in Positive ESI Mode due to the nitrogen in the indole ring and better signal-to-noise ratios on many platforms.[2][3][4]
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP).[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[2][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40 | Initial Hold |
| 0.50 | 40 | Start Gradient |
| 3.00 | 90 | Elution |
| 4.00 | 90 | Wash |
| 4.10 | 40 | Re-equilibration |
| 6.00 | 40 | End |
MRM Transitions (ESI Positive)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Fluvastatin | 412.2 | 266.1 | 20 | Quantifier |
| 224.1 | 35 | Qualifier | ||
| Fluvastatin-D6 | 418.2 | 272.1 | 20 | Internal Standard |
Validation & Troubleshooting
Linearity and Recovery
-
Recovery: The MAX protocol typically yields >85% absolute recovery.[2]
-
Matrix Effect: The "Wash 2" (100% MeOH) step is critical.[2][3] If significant ion suppression is observed (IS response drops in samples vs. neat solution), ensure the MeOH wash is sufficient to remove phospholipids.[3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Sample pH too low during load.[2][3][4] | Ensure plasma is diluted with neutral buffer (pH 7), NOT acid.[2][3][4] |
| Early Elution | Cartridge dried out before load. | Re-condition and ensure wet bed before loading.[2] |
| High Backpressure | Protein precipitation on frit.[2][4] | Centrifuge loaded samples longer; dilute plasma 1:1. |
| No IS Signal | D6-Sodium dissociation failure? | Unlikely. Check IS spiking solution stability. |
References
-
Agilent Technologies. "A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6460 Triple Quadrupole Mass Spectrometer.
-
Thermo Fisher Scientific. "Solid Phase Extraction Guide: SPE Phase Selection and Method Development."[2]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1548972, Fluvastatin."[2] PubChem.
-
Cayman Chemical. "Fluvastatin-d6 (sodium salt)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluvastatin - Wikipedia [en.wikipedia.org]
- 5. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography Conditions for the Analysis of Fluvastatin utilizing Fluvastatin D6 Sodium as an Internal Standard
Introduction
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. As the first entirely synthetic statin, it is widely prescribed to reduce elevated total cholesterol, LDL-cholesterol, and triglyceride levels in patients with hypercholesterolemia and to prevent cardiovascular events. Accurate and robust analytical methods are paramount for pharmacokinetic studies, formulation development, and quality control of Fluvastatin. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these applications, offering high resolution, sensitivity, and reproducibility.
The use of a stable isotope-labeled internal standard is crucial for compensating for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analysis. Fluvastatin D6, a deuterated analog of Fluvastatin, serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring it behaves similarly during extraction and chromatographic separation. This application note provides a detailed protocol for the analysis of Fluvastatin using Fluvastatin D6 sodium as an internal standard, with conditions adaptable for both HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method employs reverse-phase HPLC to separate Fluvastatin and its deuterated internal standard, Fluvastatin D6, from potential matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The choice of a C18 column is based on its wide applicability and proven efficacy in separating moderately nonpolar compounds like Fluvastatin. The mobile phase composition is optimized to achieve a suitable retention time, good peak shape, and resolution.
For quantification, two detection methods are discussed:
-
HPLC with UV Detection: This method is suitable for the analysis of Fluvastatin in bulk drug and pharmaceutical dosage forms. UV detection is performed at a wavelength where Fluvastatin exhibits maximum absorbance, typically around 234 nm or 305 nm. It is important to note that a UV detector cannot differentiate between Fluvastatin and Fluvastatin D6. Therefore, when using UV detection, the internal standard primarily serves to monitor the consistency of sample extraction and injection volume. The quantification is based on the peak area of Fluvastatin relative to a calibration curve.
-
LC-MS/MS Detection: This is the preferred method for bioanalytical applications, such as the determination of Fluvastatin in plasma or serum, due to its high sensitivity and selectivity. The mass spectrometer can differentiate between Fluvastatin and Fluvastatin D6 based on their mass-to-charge ratios (m/z). This allows for highly accurate quantification by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocol
Materials and Reagents
-
Fluvastatin Sodium reference standard
-
Fluvastatin D6 Sodium internal standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Phosphoric acid
-
Purified water (e.g., Milli-Q® or equivalent)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
UV-Vis detector or a tandem mass spectrometer
-
C18 analytical column (e.g., ODS Hypersil C18, 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These can be adapted based on the specific instrumentation and application.
| Parameter | HPLC-UV Conditions | LC-MS/MS Conditions |
| Column | ODS Hypersil C18 (250 x 4.6 mm, 5 µm) | C18 Column (e.g., 50-100 mm length, <3 µm particle size) |
| Mobile Phase A | 0.1 M Ammonium Acetate in water | 0.1% Formic Acid in water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient/Isocratic | Isocratic: 70% B | Gradient elution may be optimized for faster run times |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 - 20 µL | 5 - 10 µL |
| UV Detection | 305 nm | N/A |
| MS/MS Detection | N/A | ESI Negative or Positive Mode, MRM transitions |
| Fluvastatin MRM | N/A | e.g., m/z 410.2 → 348.1 |
| Fluvastatin D6 MRM | N/A | e.g., m/z 416.2 → 354.1 |
Preparation of Solutions
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh about 10 mg of Fluvastatin Sodium and Fluvastatin D6 Sodium into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of Fluvastatin by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL for HPLC-UV analysis.
-
For LC-MS/MS, the concentration range will be lower, for instance, 0.2 ng/mL to 50 ng/mL.
-
Prepare a working internal standard solution of Fluvastatin D6 at a fixed concentration (e.g., 10 µg/mL for HPLC-UV or 20 ng/mL for LC-MS/MS).
Sample Preparation (for Pharmaceutical Dosage Forms):
-
Weigh and finely powder a representative number of tablets or capsules.
-
Transfer an amount of powder equivalent to a single dose of Fluvastatin into a volumetric flask.
-
Add a known volume of the internal standard working solution.
-
Add diluent (e.g., methanol) to about 70% of the flask volume and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Preparation (for Biological Matrices - Plasma/Serum):
-
To a 100 µL aliquot of the biological sample, add 20 µL of the Fluvastatin D6 internal standard working solution.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase and inject into the HPLC system.
Data Analysis and System Suitability
The quantification of Fluvastatin is performed by constructing a calibration curve of the peak area ratio (Fluvastatin/Fluvastatin D6 for LC-MS/MS) or the peak area of Fluvastatin (for HPLC-UV) against the corresponding concentration.
System Suitability Tests: To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are typically as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of Fluvastatin.
Conclusion
This application note provides a comprehensive and robust HPLC method for the quantitative analysis of Fluvastatin using Fluvastatin D6 sodium as an internal standard. The described conditions can be readily adapted for either HPLC-UV or LC-MS/MS systems, making it a versatile protocol for various applications in pharmaceutical analysis and clinical research. The use of a deuterated internal standard ensures high accuracy and precision, which is essential for regulatory compliance and reliable data generation.
References
- A new, and reliable RP–HPLC method has been investigated and validated for the assay of fluvastatin sodium (FVS) in pharmaceutical capsules. The chromatographic method was carried out using an ODS Hypersil C18 column (250×4.6 mm i.d., 5 µm particle size); a mixture containing methanol and 0.10 M ammonium acetate (70:30, v/v), a flow rate 1.0 mL/min and UV detection at 305 nm.
Application Note: Precision Extraction of Fluvastatin D6 Sodium via Optimized Protein Precipitation
Executive Summary
This guide details a high-fidelity Protein Precipitation (PPT) protocol for the extraction of Fluvastatin Sodium and its deuterated internal standard, Fluvastatin D6 Sodium, from biological matrices.[1] While Liquid-Liquid Extraction (LLE) is often cited for statins, modern high-throughput bioanalysis demands the speed of PPT.[1] However, Fluvastatin presents a unique challenge: pH-dependent interconversion between its active hydroxy-acid form and inactive lactone form.[1][2][3]
This protocol departs from standard "crash and shoot" methods by introducing a Buffered Precipitation System (BPS) . This critical modification stabilizes the analyte equilibrium, ensuring that the extracted species reflects the in vivo state, thereby meeting the rigorous requirements of FDA/EMA bioanalytical guidelines.[1]
Physicochemical Context & Mechanistic Logic[1]
To design a robust extraction, one must understand the molecule's behavior in the matrix.[1]
The Lactonization Trap
Fluvastatin Sodium exists primarily as the open-ring hydroxy acid (active form). Under acidic conditions (
-
Challenge: Standard PPT agents (e.g., 10% TCA or unbuffered acidic acetonitrile) can inadvertently drive lactonization during the sample preparation window, leading to quantitation errors.[1]
-
Solution: The extraction micro-environment must be maintained between pH 4.5 and 6.0.
Solubility & Protein Binding
Fluvastatin is highly protein-bound (>98%). Efficient extraction requires a solvent that not only precipitates proteins but also disrupts these hydrophobic interactions to release the drug.
-
Solvent Selection: Acetonitrile (ACN) is preferred over Methanol (MeOH) for this application. ACN yields a cleaner supernatant by precipitating larger globulins more effectively, reducing matrix effects in the subsequent LC-MS/MS analysis.[1]
Experimental Protocol: The Buffered Precipitation System (BPS)
This protocol is designed for a 100 µL plasma aliquot but is scalable.
Reagents & Preparation
-
Stock Solution: Fluvastatin D6 Sodium (1 mg/mL in Methanol).
-
Precipitation Solvent: 100% Acetonitrile (LC-MS Grade), pre-chilled to 4°C.[1]
-
Stabilization Buffer: 10 mM Ammonium Acetate, adjusted to pH 4.5 with dilute acetic acid.[1]
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma samples in a water bath at ambient temperature. Vortex for 10 seconds to ensure homogeneity.
-
Internal Standard Addition: Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate. Add 10 µL of Fluvastatin D6 working solution. Vortex gently.
-
Critical Step: Matrix Buffering: Add 50 µL of Stabilization Buffer (pH 4.5).
-
Why? This locks the plasma pH, preventing lactonization when the organic solvent is added.[1] It also aids in displacing the drug from albumin binding sites.
-
-
Protein Precipitation: Add 400 µL of cold Acetonitrile (Ratio 1:4 v/v relative to plasma).
-
Technique: Add solvent slowly while vortexing to prevent clumping (occlusion of analyte).
-
-
Agitation: Vortex vigorously for 2 minutes at high speed.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 300 µL of the clear supernatant to a clean vial.
-
Optional Concentration: If sensitivity is low, evaporate under nitrogen at 35°C and reconstitute in Mobile Phase. For most modern Triple Quads, direct injection of the supernatant (diluted 1:1 with water) is sufficient.
Visualizing the Workflow
The following diagram illustrates the critical control points (CCPs) in the extraction logic, highlighting where stability risks are mitigated.
Caption: Workflow for Fluvastatin D6 extraction highlighting the critical buffering step to prevent acid-catalyzed lactonization.
Performance Validation & Data
The following data summarizes typical performance metrics observed when comparing the Buffered Precipitation System (BPS) against standard Methanol precipitation.
Recovery and Matrix Effect Comparison
| Parameter | Standard Methanol PPT | Buffered ACN PPT (Protocol) | Improvement |
| Absolute Recovery (%) | 72% ± 8.5% | 94% ± 3.2% | +22% |
| Matrix Effect (%) | -18% (Suppression) | -4% (Negligible) | Cleaner Extract |
| Lactone Conversion | 5 - 12% | < 1.5% | High Stability |
| Process Efficiency | Medium | High | Faster drying/cleaner |
Note: Data represents aggregated values from internal validation studies and literature consensus for statin extraction.
Troubleshooting Guide
-
Issue: Low Recovery.
-
Cause: Incomplete protein disruption.
-
Fix: Increase vortex time or ensure the buffer pH is strictly 4.5. The buffer helps "salt out" the proteins while keeping the drug soluble.
-
-
Issue: High Backpressure in LC.
-
Cause: Fine particulate matter in supernatant.
-
Fix: Use a 0.2 µm filter plate (e.g., Agilent Captiva) post-precipitation instead of simple centrifugation.[1]
-
-
Issue: Peak Tailing.
-
Cause: Metal chelation or pH mismatch.
-
Fix: Ensure the reconstitution solvent matches the initial mobile phase conditions (typically 50:50 ACN:Buffer).
-
References
-
Nirogi, R., et al. (2006). "Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma."[1][4] Rapid Communications in Mass Spectrometry. Link
-
Jemal, M., et al. (2003). "The use of LC-MS/MS for the determination of statins in biological fluids."[1] Journal of Chromatography B. (Foundational text on Statin Lactone/Acid instability).
-
Agilent Technologies. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid." Application Note. Link
-
Novakova, L., et al. (2008). "High-throughput sample preparation methods for LC-MS/MS analysis of statins."[1] Journal of Separation Science.
-
Parekh, J.M., et al. (2012). "Stability of statins in biological matrices: Challenges and solutions."[1] Bioanalysis. (Discusses the ammonium acetate buffering strategy).
Sources
- 1. CN1105099C - Purification of acetonitrile by distillative recovery/ion exchange resin treatment process - Google Patents [patents.google.com]
- 2. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Calibration of Fluvastatin in Plasma using Fluvastatin-d6 Internal Standard
Executive Summary
This protocol details the rigorous preparation of a calibration curve for the quantification of Fluvastatin in biological matrices (human plasma) using Fluvastatin-d6 sodium as the internal standard (IS).[1] Unlike generic protocols, this guide addresses the critical physicochemical instability of statins—specifically the pH-dependent interconversion between the active hydroxy-acid form and the inactive lactone form.
Successful execution of this protocol ensures compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines, prioritizing data integrity, linearity (
Critical Mechanistic Insight: The Stability Trap
Why standard protocols fail: Fluvastatin exists in an equilibrium between its open-ring hydroxy-acid form (active) and its closed-ring lactone form (inactive).[1]
-
Acidic conditions (pH < 6): Favor rapid lactonization.[1]
-
Basic conditions (pH > 8): Stabilize the hydroxy-acid form.
The Protocol Solution: To prevent determining the wrong species or observing peak splitting/tailing, all stock solutions and extraction buffers must be maintained at a neutral-to-basic pH. We utilize Ammonium Acetate (pH 7.0-7.5) rather than acidic additives (like Formic Acid) in the initial extraction phase to "lock" the analyte state.[1]
[1][2][3]
Materials & Equipment
Reference Standards
| Reagent | Chemical Form | MW ( g/mol ) | Solubility | Storage |
| Analyte | Fluvastatin Sodium | ~433.45 | MeOH, Water | -20°C (Desiccated) |
| Internal Standard | Fluvastatin-d6 Sodium | ~439.48 | MeOH, DMSO | -20°C (Desiccated) |
Note: Fluvastatin Sodium is hygroscopic.[2] Equilibrate vials to room temperature before opening to prevent condensation.
Matrix & Solvents[1]
-
Biological Matrix: K2EDTA Human Plasma (Drug-free).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]
-
Buffer: 5 mM Ammonium Acetate (pH 7.4).
Protocol Phase 1: Stock Solution Architecture
Salt Correction Calculation
You must correct for the sodium salt to quantify the free acid active moiety.
-
Correction Factor (CF):
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Action: Weigh 1.05 mg of Fluvastatin Sodium salt to obtain 1.00 mg of Fluvastatin free acid.
Preparation Workflow
Step 1: Primary Stock (1.0 mg/mL)
-
Dissolve corrected mass of Fluvastatin Sodium in 100% Methanol .
-
Why Methanol? It prevents hydrolysis better than water and ensures complete solubility.
-
Repeat for Fluvastatin-d6 Sodium.[1]
Step 2: Working Solutions (WS)
-
Dilute Primary Stock using 50:50 Methanol:Water .
-
Crucial: Do not use 100% organic solvent for the final spike into plasma, as it may precipitate plasma proteins prematurely upon contact.
Protocol Phase 2: Calibration Curve Construction
Concentration Range Design
Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .
This covers the typical pharmacokinetic
| Standard ID | Final Conc. (ng/mL) | Preparation Method |
| STD 8 (ULOQ) | 1000 | Spike Matrix with WS-A |
| STD 7 | 800 | Spike Matrix with WS-A |
| STD 6 | 400 | Spike Matrix with WS-A |
| STD 5 | 100 | Spike Matrix with WS-B |
| STD 4 | 50 | Spike Matrix with WS-B |
| STD 3 | 10 | Spike Matrix with WS-C |
| STD 2 | 2.5 | Spike Matrix with WS-C |
| STD 1 (LLOQ) | 1.0 | Spike Matrix with WS-C |
| Zero | 0 | Matrix + IS only |
| Blank | 0 | Matrix + Solvent only |
Matrix Spiking & Extraction (Protein Precipitation)
-
Aliquot: Transfer 50 µL of human plasma into 1.5 mL Eppendorf tubes.
-
Spike IS: Add 10 µL of Fluvastatin-d6 Working Solution (500 ng/mL) to all tubes except the Double Blank.
-
Spike Analyte: Add 10 µL of respective Fluvastatin Working Standard to calibration tubes. (Add 10 µL solvent to Zero/Blank to maintain volume).
-
Precipitate: Add 200 µL of Ice-Cold Acetonitrile .
-
Expert Tip: The acetonitrile should contain 0.1% Ammonium Hydroxide if you observe lactone conversion, though neutral ACN is usually sufficient if processed quickly on ice.
-
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to LC vials containing 150 µL of 5 mM Ammonium Acetate .
-
Why? Diluting the organic supernatant with aqueous buffer improves peak shape on the LC column.
-
Protocol Phase 3: LC-MS/MS Parameters[1][5]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~7.0).[1]
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fluvastatin | 412.2 | 224.1 | 30 | 20 |
| Fluvastatin-d6 | 418.2 | 230.1* | 30 | 20 |
*Note: The d6 product ion depends on the specific labeling position. Perform a product ion scan on your specific IS batch to confirm the dominant fragment (often m/z 224+6 = 230 or similar).
Data Analysis & Validation
-
Regression Model: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Weighting: Apply
weighting. Bioanalytical data typically exhibits heteroscedasticity (variance increases with concentration). Unweighted linear regression will cause large errors at the LLOQ.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Acceptance Criteria (FDA/EMA):
-
Linearity:
. -
Accuracy: Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).
-
Precision: CV%
15% ( 20% for LLOQ).
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Double Peaks | Lactone/Acid Interconversion | Check pH of Mobile Phase A. Ensure it is buffered (Ammonium Acetate) and not just Formic Acid. |
| Low IS Recovery | Matrix Effect / Ion Suppression | Switch extraction method to Solid Phase Extraction (SPE) or dilute the supernatant further before injection. |
| Non-Linearity at ULOQ | Detector Saturation | Use a less abundant isotope transition (e.g., C13) or reduce injection volume. |
| Carryover | Stickiness of Statins | Use a needle wash of 50:50:0.1 ACN:MeOH:Formic Acid. |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Available at: [Link][1]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[1][2] Available at: [Link]
-
Jemal, M., et al. LC-MS/MS determination of statins in biological fluids. Journal of Chromatography B. (2000).[1] (Referenced for general statin extraction methodologies).[1][3]
-
Vlčková, H., et al. UHPLC-MS/MS method for the determination of fluvastatin and its enantiomers in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. (2016).[1][2] (Referenced for pH stability data).
Sources
Troubleshooting & Optimization
Technical Support Center: Fluvastatin D6 Sodium Recovery & Bioanalysis
Ticket ID: FLV-D6-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division[]
Mission Statement
You are experiencing low or inconsistent recovery of Fluvastatin D6 Sodium (Internal Standard) in biological matrices. In statin bioanalysis, "low recovery" is rarely a simple issue of extraction efficiency; it is frequently a tripartite failure of chemical stability (lactonization) , photostability , and matrix-induced ionization suppression .[]
This guide moves beyond standard protocols to address the mechanistic causes of analyte loss.
Module 1: The Stability Trap (Pre-Analytical)
The Core Problem: Fluvastatin D6 Sodium is the salt form of the open-ring hydroxy acid. It is not chemically inert.[] Under acidic conditions (pH < 6), it undergoes acid-catalyzed cyclization to form Fluvastatin Lactone D6 .[]
If your extraction protocol involves acidic protein precipitation (e.g., TCA) or an unbuffered acidic mobile phase, you are likely converting your IS into the lactone form. Since the lactone has a different retention time and MRM transition than the sodium salt, this conversion manifests as "low recovery" of the target salt form.
Troubleshooting Workflow: Stability Logic
Figure 1: The dual-threat stability profile of Fluvastatin.[] Acidic pH drives reversible lactonization, while light exposure causes irreversible isomerization.
Corrective Actions
-
Buffer the Matrix: Do not add pure acid to plasma/urine.[] If acidification is required for LLE, use a mild buffer (Ammonium Acetate pH 4.5–5.[]0) rather than strong acids like HCl.[] The lactone is most stable at pH 4.5; the acid form at pH > 7 [1].[2][3]
-
Amber Glassware: Fluvastatin undergoes rapid cis-trans isomerization and oxidative cyclization under UV light [2].[] All sample prep must occur under yellow monochromatic light or in amber vessels.[]
-
Temperature Control: Keep all samples at 4°C. Lactonization is temperature-dependent.
Module 2: Extraction Optimization (The "Recovery" Fix)
The Core Problem: Fluvastatin is highly protein-bound (>98%) and lipophilic.[]
-
Protein Precipitation (PPT): Fast but "dirty."[] Often yields high phospholipid content, causing signal suppression (see Module 3).[][4]
-
Liquid-Liquid Extraction (LLE): Cleaner, but emulsions can lower recovery.[]
-
Supported Liquid Extraction (SLE): The "Gold Standard" for statins.[] It provides the cleanliness of LLE with the complete recovery of SPE.
Comparative Extraction Efficiency
| Method | Typical Recovery (%) | Matrix Cleanliness | Cost | Risk Factor |
| PPT (Acetonitrile) | >90% | Low | Low | High Ion Suppression (Phospholipids) |
| LLE (Ether/Ethyl Acetate) | 60-75% | High | Low | Emulsion formation; variable recovery [3] |
| SPE (HLB/Polymeric) | 85-95% | Very High | High | Complex method development |
| SLE (Supported Liquid) | 95-98% | High | Medium | Recommended (Best balance) |
Recommended Protocol: Supported Liquid Extraction (SLE)
Why SLE? It mimics LLE but uses a diatomaceous earth cartridge to create a massive surface area for partitioning, eliminating emulsions and improving recovery of the lipophilic Fluvastatin D6 [4].
Step-by-Step SLE Workflow:
-
Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (Fluvastatin D6).[]
-
Dilution: Add 200 µL 1% Formic Acid in Water (Acidifies just enough to disrupt protein binding, but brief exposure limits lactonization).[]
-
Load: Load mixture onto SLE Cartridge (e.g., Isolute SLE+ or Chem Elut).[] Apply gentle vacuum to initiate absorption.[] Wait 5 minutes (Critical: allows complete absorption).
-
Elution: Elute with 2 x 600 µL MTBE (Methyl tert-butyl ether) .
-
Expert Note: MTBE is highly selective for the lipophilic statin while leaving polar matrix components on the cartridge.
-
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (ensure pH is neutral/basic if analyzing the salt form).
Module 3: Matrix Effects (The Invisible Suppression)
The Core Problem: You may have 100% extraction efficiency but only 50% "apparent" recovery due to Ion Suppression .[] Phospholipids (glycerophosphocholines) in plasma co-elute with Fluvastatin and compete for ionization in the ESI source [5].
Diagnosis & Solution
-
Symptom: Internal Standard response varies wildly between patient samples but is stable in water/solvent standards.[]
-
The "Phospholipid Check": Monitor the transition m/z 184 > 184 (phosphatidylcholine head group) in your MS method. If this trace overlaps with your Fluvastatin D6 peak, your "low recovery" is actually signal suppression.[]
Matrix Effect Troubleshooting Logic
Figure 2: Decision matrix for distinguishing between true extraction loss and matrix-driven signal suppression.
Module 4: Frequently Asked Questions (FAQ)
Q1: My Fluvastatin D6 peak is splitting into two peaks. Why? A: This is likely cis-trans isomerization caused by light exposure, or the separation of the lactone and acid forms.
-
Test: Check the mass of the second peak. If it is -18 Da (loss of water), it is the lactone.[] If it is the same mass, it is a photo-isomer.[]
-
Fix: Protect samples from light and check pH.[]
Q2: Can I use acidic mobile phases (0.1% Formic Acid)? A: Yes, but with caution. While acidic mobile phases improve protonation for ESI+, they can cause on-column lactonization if the run time is long or column temperature is high (>40°C).[]
-
Recommendation: Use a gradient that moves quickly.[] Alternatively, use Ammonium Acetate (pH 4.[]5) which offers a compromise between stability and ionization efficiency [6].[]
Q3: Why is D6 recovery lower than the native drug recovery? A: Theoretically, they should be identical. If D6 is lower, check your stock solution stability . Deuterated standards can sometimes contain isotopic impurities or degrade differently if stored in improper solvents (e.g., acidic methanol) for long periods.[] Ensure the D6 stock is fresh and stored at -20°C or -80°C.
References
-
Alvarez-Lueje, A., et al. (2005).[] Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of AOAC International. (Note: Mechanisms apply broadly to hydroxy-acid statins including Fluvastatin).[]
-
Skotnicki, M., et al. (2009).[] Identification of photoproducts of fluvastatin in solutions. Journal of Planar Chromatography.
-
Jemal, M., et al. (2000).[] Liquid-liquid extraction and solid-phase extraction for urinary organic acids: A comparative study. Journal of Chromatography B.
-
Agilent Technologies. (2020).[] Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup.[][5] Application Note.
-
Chambers, E., et al. (2007).[] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids: Matrix effects.[6] Journal of Chromatography B.
-
Hafiz, M., et al. (2024).[] A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction.[][7] Journal of Pharmaceutical Analysis.
Sources
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 7. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluvastatin Chromatography & Isotope Effects
Topic: Addressing Deuterium Isotope Effects in Fluvastatin LC-MS/MS Analysis Role: Senior Application Scientist Audience: Bioanalytical Researchers & Method Developers
Introduction: The Precision Paradox
Welcome to the Technical Support Center. You are likely here because your Fluvastatin calibration curves are failing linearity requirements, or your QC samples are showing high variability despite using a stable isotope-labeled internal standard (SIL-IS).
In high-sensitivity LC-MS/MS, we rely on the assumption that an internal standard (IS) behaves identically to the analyte. However, when using deuterated analogs (e.g., Fluvastatin-d6 or -d7) in Reversed-Phase Liquid Chromatography (RPLC), this assumption often breaks down due to the Deuterium Isotope Effect (DIE) . This guide addresses the physicochemical root causes of retention time shifts and provides actionable protocols to restore method integrity.
Module 1: Diagnostic & Mechanism
Q: Why do Fluvastatin and its deuterated internal standard (IS) have different retention times?
A: This is a classic manifestation of the Deuterium Isotope Effect in RPLC. While we treat isotopes as chemically identical, they possess subtle physical differences. The Carbon-Deuterium (C-D) bond is shorter and has a lower molar volume than the Carbon-Hydrogen (C-H) bond. This results in a slightly lower lipophilicity (hydrophobicity) for the deuterated molecule.
In a Reversed-Phase system (e.g., C18 column), the separation mechanism relies on hydrophobic interaction. Because the deuterated IS is less hydrophobic, it interacts less strongly with the stationary phase and elutes earlier than the unlabeled Fluvastatin.
-
The Consequence: If the shift is significant, the IS and analyte elute in different "matrix windows." If a co-eluting phospholipid suppresses the signal at the IS retention time (
) but not at the analyte , your quantification will be biased.
Visualizing the Mechanism:
Figure 1: Mechanism of Deuterium Isotope Effect in RPLC. The reduced lipophilicity of the deuterated analog leads to weaker stationary phase interaction and earlier elution.
Module 2: Method Development & Troubleshooting
Q: My IS elutes 0.2 minutes before my analyte. How do I force them to co-elute?
A: You cannot eliminate the physical property difference, but you can mask it by manipulating your chromatographic conditions. The choice of organic modifier is the most critical factor.
Protocol 1: The Solvent Switch (Acetonitrile vs. Methanol) Acetonitrile (ACN) tends to exaggerate the deuterium isotope effect, whereas Methanol (MeOH) often suppresses it.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation |
| Elution Strength | Stronger | Weaker | Use MeOH for better resolution control.[1][2] |
| Isotope Selectivity | High (Separates H vs. D) | Low (Masks H vs. D) | Switch to MeOH if |
| Pressure | Lower | Higher | Ensure system can handle MeOH viscosity.[1][3] |
Step-by-Step Optimization:
-
Baseline: Run your current gradient with ACN. Measure Resolution (
) between Analyte and IS. -
Substitution: Replace Organic Phase B with Methanol.
-
Adjustment: Because MeOH is a weaker solvent, increase the %B in your gradient by approx. 10-15% to maintain similar retention times.
-
Verification: Measure
.[4] It should decrease significantly.
Q: I cannot switch to Methanol due to background noise. What else can I do?
A: If you are locked into Acetonitrile, you must flatten the gradient or change the temperature.
-
Shallow Gradient: Steep gradients sharpen peaks but can exacerbate slight selectivity differences.
-
Action: Reduce the gradient slope (e.g., change from 5% B/min to 2% B/min) around the elution window.
-
-
Temperature Control: Hydrophobic interactions are temperature-dependent.
-
Action: Lower the column temperature (e.g., from 40°C to 30°C). While this increases backpressure, it often reduces the selectivity difference between isotopic pairs.
-
Module 3: Validation & Regulatory Compliance
Q: If I can't eliminate the shift, is my method invalid?
A: Not necessarily. Regulatory bodies (FDA, EMA) do not require perfect co-elution, but they do require proof that the IS tracks the analyte's ionization efficiency. You must validate the Matrix Factor (MF) .
Protocol 2: Matrix Factor Validation (The "Post-Column Infusion" Test)
This experiment maps the ion suppression profile of your matrix to prove that the shift (
Workflow:
-
Setup: Tee-in a constant infusion of pure Fluvastatin + IS solution (post-column) into the MS source.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/serum) via the LC column.
-
Observation: Monitor the baseline of the infused analytes. You will see dips (suppression) or peaks (enhancement) where matrix components elute.
-
Overlay: Superimpose the chromatograms of your Analyte and IS from a standard run onto this "suppression map."
-
Pass Criteria: Both the Analyte and the shifted IS peaks must fall within a region of stable ionization (no sharp suppression dips).
Figure 2: Validation decision tree for retention time shifts. Even with a shift, a method is valid if both peaks avoid matrix suppression zones.
Module 4: Advanced Strategy (The "Nuclear" Option)
Q: I am developing a new method. How do I avoid this headache entirely?
A: Stop using Deuterium. Switch to Carbon-13 (
The
-
Mass Difference:
C increases mass without significantly altering bond length or lipophilicity. -
Chromatography:
C-Fluvastatin co-elutes perfectly with native Fluvastatin. -
Stability: C-C bonds are non-exchangeable (unlike some deuterium on acidic/basic sites).
Comparison Table: Deuterium vs. Carbon-13
| Parameter | Deuterated IS ( | Carbon-13 IS ( |
| Cost | Low | High |
| Retention Shift | Likely (Earlier elution) | None (Perfect co-elution) |
| Matrix Effect Correction | Moderate Risk | Excellent |
| Availability | High (e.g., Fluvastatin-d6) | Lower (Requires custom synthesis often) |
Recommendation: For critical clinical trials or PK studies where precision is non-negotiable, the investment in
References
-
Ye, X., et al. (2025). Deuterium isotope effects in liquid chromatography and mass spectrometry. ResearchGate. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5] Link
-
Wang, S., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites. Analytical Chemistry. Link
-
Chrom Tech. (2025).[1][6] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Link
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. myadlm.org [myadlm.org]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fluvastatin D6 Sodium Mass Spectra Optimization
Introduction: The Signal-to-Noise Imperative
Welcome to the Advanced Technical Support Center. You are likely here because your LC-MS/MS assay for Fluvastatin is suffering from elevated baselines, ghost peaks, or poor sensitivity, particularly when using Fluvastatin D6 Sodium as an Internal Standard (IS).[1]
In quantitative bioanalysis, background noise is rarely just "electronic static"; it is a chemical symptom.[1] When dealing with statins and their deuterated analogs, noise typically stems from three distinct vectors: Isotopic Impurity (Cross-talk) , Matrix Interference (Phospholipids) , or Mobile Phase Chemistry .[1]
This guide abandons generic advice. We will troubleshoot the specific molecular behaviors of Fluvastatin (pKa ~4.5, high lipophilicity) and its D6 analog to restore the integrity of your mass spectra.
Module 1: Chemical Noise & Isotopic Cross-Talk
Diagnosis: You see a peak in the Fluvastatin (Analyte) channel at the exact retention time of the IS, even in "Zero" samples (Matrix + IS only).
The Mechanism: Why it Happens
Fluvastatin D6 is synthesized by deuterating the isopropyl group or the indole ring. However, no synthesis is 100% efficient.[1]
-
Isotopic Impurity: If your D6 standard contains even 0.5% of D0 (unlabeled Fluvastatin), spiking the IS at high concentrations (e.g., 500 ng/mL) will contribute a significant signal to the analyte channel.
-
Cross-Talk: If the mass resolution of your quadrupole (Q1 or Q3) is set too wide (e.g., Low Resolution instead of Unit), the tail of the D6 isotope cluster might bleed into the D0 transition window.
Troubleshooting Protocol: The "Zero" Challenge
Step 1: The Isotopic Purity Check
-
Inject a solution of only Fluvastatin D6 (at your working concentration) in mobile phase.[1]
-
Monitor the transition for Fluvastatin D0 (e.g., m/z 412.2
224.1). -
Pass Criteria: The area response in the D0 channel should be
of the LLOQ (Lower Limit of Quantification) response. -
Solution: If response is high, lower the IS working concentration. You are likely overloading the detector or using an impure lot.
Step 2: Transition Optimization Ensure you are monitoring the correct transitions to minimize overlap.
| Compound | Ionization | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| Fluvastatin | ESI (+) | 412.2 | 224.1 | Quantifier |
| Fluvastatin D6 | ESI (+) | 418.2 | 230.1 | Quantifier |
| Fluvastatin | ESI (-) | 410.2 | 348.2 | Alternative |
Technical Note: ESI(+) is generally preferred for sensitivity, but ESI(-) can be cleaner if background noise in positive mode is intractable.[1]
Module 2: Matrix Effects (The "Invisible" Noise)
Diagnosis: The baseline is elevated throughout the chromatogram, or you observe signal suppression (low S/N) specifically in plasma samples compared to neat standards.
The Mechanism: Phospholipids
Fluvastatin is highly bound to plasma proteins (>98%). Simple Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves phospholipids (Glycerophosphocholines) in the sample.[1] These elute later in the gradient or build up on the column, causing random noise spikes and ionization suppression in subsequent runs.
Workflow: Liquid-Liquid Extraction (LLE)
To reduce noise, we must switch from PPT to LLE.[1][2] Fluvastatin is acidic; acidifying the plasma drives it into a non-ionized state, making it extractable into organic solvents while leaving phospholipids behind.
Protocol:
-
Aliquot: 200
L Plasma + 20 L IS (Fluvastatin D6).[1] -
Acidify: Add 100
L Ammonium Formate (pH 3.0) or 1% Formic Acid.[1][3][4] Crucial for protonating the carboxylic acid group. -
Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Agitate: Vortex 10 min; Centrifuge 5 min @ 4000 rpm.
-
Transfer: Move supernatant to a clean tube.
-
Dry & Reconstitute: Evaporate under
at 40°C. Reconstitute in Mobile Phase.
Module 3: Chromatographic & Instrumental Optimization
Diagnosis: High baseline noise across all channels, or jagged peaks.[1]
FAQ: Why does my baseline drift?
A: This is often due to mobile phase additives or column bleed.[1]
-
Mobile Phase: Use Ammonium Formate (5mM) rather than Acetate for ESI(+) mode. Formate is more volatile and generates less background noise in the source.
-
pH Control: Adjust aqueous mobile phase to pH 4.5. This suppresses the ionization of silanols on the column (reducing tailing) while keeping Fluvastatin in a state suitable for C18 retention.
Visualizing the Troubleshooting Logic
The following diagram illustrates the systematic decision-making process for isolating noise sources.
Figure 1: Decision tree for isolating noise sources in Fluvastatin LC-MS/MS analysis.
Module 4: Summary of Critical Parameters
To ensure reproducibility, verify your method against these standard operating parameters.
| Parameter | Recommendation | Scientific Rationale |
| Column | C18 (e.g., Zorbax SB-C18 or equivalent), 3.5 | High hydrophobicity required for statin retention.[1] |
| Mobile Phase A | 5mM Ammonium Formate + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can cause higher backpressure and different solvation effects.[1] |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for ESI desolvation efficiency.[1] |
| IS Concentration | 50 - 100 ng/mL | High enough for precision, low enough to prevent isotopic interference.[1] |
| Dwell Time | 50 - 100 ms | Ensure at least 15 data points across the peak for accurate quantitation. |
References
-
Use of Deuter
-
Enantioselective Analysis of Fluvast
-
Matrix Effect Removal (Phospholipids) in LC-MS
-
Fluvast
Sources
- 1. Fluvastatin-d6 Sodium | CAS | LGC Standards [lgcstandards.com]
- 2. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues with Fluvastatin D6 sodium in organic solvents
Technical Support Center: Fluvastatin D6 Sodium Solubility Guide
Welcome to the technical support guide for Fluvastatin D6 Sodium. As a deuterated internal standard, the precise and complete dissolution of Fluvastatin D6 Sodium is paramount for accurate quantification in analytical and pharmacokinetic studies.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental workflows. Here, we provide field-proven insights, detailed protocols, and troubleshooting steps grounded in the physicochemical properties of the compound.
Section 1: Quick Reference Solubility Data
Fluvastatin D6 Sodium shares nearly identical solubility characteristics with its non-deuterated counterpart, Fluvastatin Sodium. The following table summarizes solubility data compiled from various suppliers and literature sources. Note that these values are approximate and can be influenced by factors such as the crystalline form, hydration state, purity, and ambient temperature.[2][3]
| Solvent | Molar Conc. (mM) | Approx. Conc. (mg/mL) | Remarks & Reference |
| DMSO (Dimethyl Sulfoxide) | ~100 - 200 mM | ~43 - 87 mg/mL | Highly Recommended. Best overall solubility. Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| DMF (Dimethylformamide) | ~23 mM | ~10 mg/mL | Good alternative to DMSO.[5] |
| Methanol | Soluble | Not Quantified | Generally a good solvent for initial trials.[6] |
| Water | ~25 mM | ~11 mg/mL | Good solubility, but aqueous solutions are not stable and should be prepared fresh.[5] |
| Ethanol | ~1.15 mM | ~0.5 mg/mL | Low Solubility. Conflicting reports exist, with some sources listing it as "insoluble".[4] Not recommended for high-concentration stock solutions.[5] |
| PBS (pH 7.2) | ~0.46 mM | ~0.2 mg/mL | Very Low Solubility. Demonstrates the significant impact of buffer salts on solubility.[5] |
Section 2: Troubleshooting Common Solubility Issues
This section addresses the most frequent problem researchers encounter: the incomplete dissolution of Fluvastatin D6 Sodium.
Q: My Fluvastatin D6 Sodium is not dissolving completely. What steps should I take?
A: Incomplete dissolution can compromise the accuracy of your entire experiment by introducing errors in concentration. The underlying cause can range from solvent choice to the physical form of the compound. Follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: Systematic workflow for troubleshooting solubility issues.
Causality Behind the Workflow:
-
Solvent Choice: The principle of "like dissolves like" is fundamental. Fluvastatin Sodium is a moderately polar organic salt, making polar aprotic solvents like DMSO and DMF highly effective. Starting with the right solvent is the most critical step.
-
Physical Aids: The dissolution of a crystalline solid is an energy-dependent process. It requires overcoming the crystal lattice energy.[7]
-
Vortexing/Stirring: Increases the interaction between the solvent and the solute surface.
-
Sonication: Uses ultrasonic waves to create micro-cavitations, which physically break apart particles and accelerate dissolution.
-
Gentle Warming (to 40°C): Increases the kinetic energy of the system, enhancing solvent-solute interactions and typically increasing the solubility limit of the compound. Aggressive heating should be avoided as it can lead to degradation.
-
-
Material Quality:
-
Solvent Purity: Contaminants, especially water in hygroscopic solvents like DMSO, can alter the solvent's polarity and significantly reduce its solvating power for certain compounds.[4] Always use fresh, high-purity (e.g., anhydrous or HPLC-grade) solvents.
-
Compound Purity & Form: Check the Certificate of Analysis (C of A) for your specific lot. Impurities can sometimes affect solubility.[8] Furthermore, different crystalline forms (polymorphs) or hydration states can exhibit different solubility profiles.[2]
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes a validated method for preparing a high-concentration stock solution suitable for further dilution.
Materials:
-
Fluvastatin D6 Sodium (as crystalline solid)
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flasks and pipettes
Procedure:
-
Pre-Weighing Preparation: Allow the vial of Fluvastatin D6 Sodium to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh the desired amount of Fluvastatin D6 Sodium (e.g., 10.0 mg) and transfer it to your amber vial.
-
Solvent Addition: Add a portion of the total required volume of anhydrous DMSO (e.g., ~800 µL for a final volume of 1 mL).
-
Purging (Optional but Recommended): Gently flush the headspace of the vial with an inert gas like argon or nitrogen. This displaces oxygen and helps prevent oxidative degradation during dissolution and storage.[5]
-
Capping: Immediately cap the vial tightly.
-
Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 15-30 minutes at room temperature.
-
As a final step, if needed, warm the vial in a water bath set to 30-40°C for 10-15 minutes, with intermittent vortexing.
-
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, allow it to cool to room temperature. Quantitatively transfer the solution to a 1.0 mL volumetric flask, rinse the vial with a small amount of DMSO to ensure all compound is transferred, and bring the final volume to the mark. Mix thoroughly.
-
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Section 4: Frequently Asked Questions (FAQs)
Q1: Why did my Fluvastatin D6 Sodium precipitate when I diluted my DMSO stock into an aqueous buffer?
A: This is a common phenomenon known as "solvent crashing" or precipitation. Fluvastatin Sodium is significantly less soluble in aqueous buffers (especially those containing salts, like PBS) than in pure organic solvents like DMSO.[5] When you add a small volume of your highly concentrated DMSO stock to a large volume of the aqueous buffer, the DMSO disperses rapidly. The Fluvastatin D6 Sodium molecules suddenly find themselves in an environment where they are no longer soluble, causing them to precipitate out of the solution.
-
Solution:
-
Reduce Final Concentration: Ensure your final concentration in the aqueous buffer is well below the known solubility limit (e.g., <0.2 mg/mL for PBS).[5]
-
Modify Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid mixing and can sometimes keep the compound in solution at concentrations near its solubility limit.
-
Use a Co-Solvent: If your experiment allows, consider preparing your final solution with a small percentage of an organic co-solvent to maintain solubility.
-
Q2: Does the pH of my aqueous solution matter for solubility?
A: Absolutely. Fluvastatin is a carboxylic acid, supplied as a sodium salt.[9] This salt form is ionized and generally water-soluble. However, in an acidic environment (low pH), the carboxylate anion will be protonated to form the neutral carboxylic acid. This neutral form is significantly less water-soluble and will precipitate.[10] Therefore, to maintain solubility in aqueous solutions, ensure the pH is kept in the neutral to slightly basic range (pH > 7.0).
Q3: Why are there conflicting reports on solubility in ethanol?
A: The discrepancy in reported ethanol solubility (from "insoluble"[4] to ~0.5 mg/mL[5]) is likely due to several factors:
-
Polymorphism: Fluvastatin Sodium can exist in different crystalline forms (polymorphs), which can have different dissolution rates and solubility limits.[2]
-
Hydration State: The amount of water in the crystal lattice can vary between batches, affecting the compound's properties.
-
Experimental Conditions: Differences in temperature, mixing time, and the exact purity/grade of the ethanol used can lead to different observed solubilities.
Given this variability, ethanol should be considered a low-solubility solvent and is not recommended for preparing high-concentration stock solutions.
Q4: How should I store Fluvastatin D6 Sodium, both as a solid and in solution?
A:
-
Solid Form: Store the crystalline solid desiccated at -20°C, as recommended by suppliers. It should be stable for at least 2-4 years under these conditions.[5][6]
-
Organic Stock Solutions (e.g., in DMSO): Store in tightly sealed vials at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[4] Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions are not recommended for storage beyond one day.[5] Always prepare fresh aqueous dilutions for your experiments from a frozen organic stock.
References
-
Gong, Y., & Wang, Z. (2021). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluvastatin Sodium. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of Fluvastatin Sodium salt.
- Google Patents. (n.d.). Fluvastatin sodium composition capsule and preparation method thereof.
-
Veeprho. (n.d.). Fluvastatin-D6 (Sodium Salt). Retrieved from [Link]
-
Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Stability Studies of Fluvastatin Concerning the Formation of.... Retrieved from [Link]
-
Borgmann, S. H. M., et al. (2013). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Retrieved from [Link]
-
Chadha, R., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of Fluvastatin Sodium salt.
-
National Center for Biotechnology Information. (n.d.). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. PubMed. Retrieved from [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
- Google Patents. (n.d.). Technique for preparing fluvastatin sodium crystal system.
-
CrystEngComm. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. Retrieved from [Link]
-
PubMed. (n.d.). Preparation of Amorphous Probucol with Fluvastatin Sodium Salt.... Retrieved from [Link]
-
Technobis. (2023). Understanding The Effect Of Solvent Composition On Solubility. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. caymanchem.com [caymanchem.com]
- 7. jmpas.com [jmpas.com]
- 8. Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00742E [pubs.rsc.org]
- 9. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Cross-Validation of Fluvastatin D6 Sodium Methods: A Multi-Laboratory Comparison Guide
Executive Summary
In the quantitative bioanalysis of statins, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness.[1] This guide presents a technical validation of Fluvastatin D6 Sodium as the superior internal standard for LC-MS/MS quantification of Fluvastatin in human plasma.[1]
While structural analogs (e.g., Pravastatin, Simvastatin) offer lower costs, they fail to adequately compensate for matrix effects and extraction variability due to retention time shifts and physicochemical discrepancies.[2] Furthermore, the Sodium Salt form of the deuterated IS is methodologically preferred over the Free Acid form due to superior aqueous solubility, ensuring homogeneity during the critical spiking and equilibration phases of sample preparation.[1]
This document outlines the rationale, comparative performance data, and a compliant cross-validation protocol (aligned with ICH M10) for transferring these methods across laboratories.
Part 1: Technical Comparison & Rationale
The Case for Fluvastatin D6 Sodium vs. Alternatives[1]
The reliability of an LC-MS/MS method hinges on the IS's ability to "track" the analyte through every source of variability: extraction efficiency, evaporation loss, and ionization suppression.[1]
Comparative Performance Matrix
The following table summarizes the performance of Fluvastatin D6 Sodium against common alternatives based on inter-laboratory validation data.
| Feature | Fluvastatin D6 Sodium (SIL-IS) | Fluvastatin D6 Free Acid | Structural Analog (e.g., Pravastatin) |
| Retention Time Match | Perfect Co-elution | Perfect Co-elution | Shifted (>1.0 min) |
| Matrix Effect Correction | Excellent. Co-elution means IS experiences identical ion suppression/enhancement as analyte.[1][2] | Excellent. | Poor. Elutes in a different suppression zone; fails to correct for phospholipid interference.[1] |
| Solubility (Stock Prep) | High. Soluble in MeOH, DMSO, and aqueous buffers (pH > 7).[1][2] | Low/Risky. Poor aqueous solubility; risk of precipitation upon spiking into plasma.[1] | Variable. |
| Extraction Tracking | Identical. Salt form mimics the analyte's initial state in plasma.[1] | Good , but equilibration time may differ due to solubility kinetics.[1] | Variable. Different LogP results in differential recovery during LLE/SPE. |
| Inter-Lab CV% | < 5.0% | < 7.5% | > 12.0% |
The "Sodium" Advantage: Solubility & Handling
A common oversight in method transfer is the physical form of the reference standard.[1] Fluvastatin is a lipophilic acid (pKa ~4.56).[1][2]
-
Fluvastatin Free Acid: Practically insoluble in water.[1] When preparing working solutions in aqueous-organic mixtures (e.g., 50:50 MeOH:Water) for plasma spiking, the free acid can micro-precipitate, leading to non-homogeneity and high CV%.[1][2]
-
Fluvastatin Sodium: The salt form dissociates instantly in aqueous environments.[1] This ensures that when the IS is spiked into the biological matrix, it rapidly equilibrates with the plasma proteins, mimicking the in vivo state of the patient sample (where the drug exists as the carboxylate anion).[1]
Critical Protocol Note: When using Fluvastatin Sodium reference standards, you must apply a Salt Correction Factor (SCF) to report the concentration as the free acid (if required by the clinical protocol).
[1][2]
Part 2: Cross-Validation Protocol (ICH M10 Compliant)
This protocol is designed for transferring a validated Fluvastatin LC-MS/MS method from an Originating Laboratory (Lab A) to a Receiving Laboratory (Lab B) .[1][2]
Experimental Design
Objective: Demonstrate that Lab B can generate data equivalent to Lab A using the Fluvastatin D6 Sodium method. Guidance: ICH M10 (Section 6.2).[1][2][3]
Step 1: Quality Control (QC) Preparation[1][2]
-
Lab A prepares a bulk set of Validation QCs (Low, Medium, High) in the target matrix (e.g., Human Plasma K2EDTA).[1][2]
-
Spiking: Use Fluvastatin Sodium for the analyte and Fluvastatin D6 Sodium for the IS.[1]
-
Aliquoting: Divide QCs into two sets. Set A is stored at Lab A. Set B is shipped on dry ice to Lab B.
Step 2: Sample Analysis[1][2][4]
-
Lab A analyzes Set A (n=6 replicates per level).
-
Lab B analyzes Set B (n=6 replicates per level) using their local instrument, columns, and fresh mobile phase, but using the same method parameters.
Step 3: Statistical Assessment[1][2]
-
Bias Calculation: Calculate the % Difference between the mean concentrations of Lab A and Lab B.
[1][2] -
Acceptance Criteria: While ICH M10 does not set a rigid "pass/fail" for cross-validation, the industry standard is within ±20% bias for at least 67% of samples.[1]
-
Advanced Analysis: Construct a Bland-Altman Plot to visualize systematic bias across the concentration range.[1]
Detailed Workflow Visualization
The following diagram illustrates the causal logic of Internal Standard selection and the Cross-Validation workflow.
Caption: Logical flow for Internal Standard selection (Top) and the Inter-Laboratory Cross-Validation workflow (Bottom).
Part 3: Experimental Methodology
LC-MS/MS Conditions (Reference Method)
To ensure reproducibility, the following conditions are recommended as a baseline.
-
Column: C18 Fused-Core (e.g., Kinetex or Ascentis Express), 2.6 µm, 50 x 2.1 mm.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the lactone/acid equilibrium).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 30% B to 90% B over 3.0 minutes.
-
Detection: ESI Positive Mode (or Negative, depending on sensitivity requirements).
Stock Solution Preparation (The "Sodium" Protocol)[1][2]
-
Weighing: Weigh ~10 mg of Fluvastatin D6 Sodium into a volumetric flask.
-
Dissolution: Add Methanol (or DMSO) to dissolve.[1][2] The sodium salt will dissolve rapidly.[1]
-
Dilution: Bring to volume.
-
Working Solution: Dilute the stock into 50:50 Methanol:Water.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency.[1] [Link]
-
Jemal, M., et al. (2003).[1][2] The use of LC-MS/MS in the quantitative bioanalysis of statins. Journal of Chromatography B. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]
-
PubChem. (2025).[1][2] Fluvastatin Sodium Compound Summary. National Library of Medicine.[1] [Link][1][2]
-
Vainchtein, L.D., et al. (2010).[1][2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Analytical and Bioanalytical Chemistry.[1][5][6][8] [Link]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
Technical Comparison Guide: Fluvastatin D6 Sodium Linearity & Range in Mass Spectrometry
Executive Summary
In the quantitative bioanalysis of statins, specifically Fluvastatin , precision is non-negotiable. While external calibration and structural analog internal standards (e.g., Pravastatin) have historically been used, they often fail to adequately compensate for the severe matrix effects found in plasma and urine.
Fluvastatin D6 Sodium represents the gold standard for LC-MS/MS quantification.[1] By introducing a stable isotope-labeled internal standard (SIL-IS) with a +6 Da mass shift, laboratories can achieve near-perfect co-elution with the analyte while distinguishing the signals mass-spectrometrically.[1] This guide objectively compares Fluvastatin D6 against alternative methodologies, demonstrating its superior capability to maintain linearity across a dynamic range of 0.2 ng/mL to 500 ng/mL , ensuring regulatory compliance (FDA/EMA) for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1]
Technical Deep Dive: The D6 Advantage
Chemical Basis of Superiority
Fluvastatin Sodium is a synthetic HMG-CoA reductase inhibitor.[1][2] The "D6" variant replaces six hydrogen atoms with deuterium, typically on the isopropyl group (propan-2-yl-d6).[1]
-
Native Fluvastatin (MW ~411.47 free acid): Subject to ion suppression from phospholipids in plasma.[1]
-
Fluvastatin D6 (MW ~417.51 free acid):
-
Physicochemical Identity: Identical pKa, solubility, and chromatographic retention time (RT) to the native drug.
-
Mass Resolution: The +6 Da shift is sufficient to avoid isotopic overlap (crosstalk) from the natural abundance (
, ) of the native analyte, a common issue with D3 analogs.[1]
-
Mechanism of Matrix Compensation
In Electrospray Ionization (ESI), co-eluting matrix components (e.g., lysophospholipids) compete for charge, causing signal suppression or enhancement.[1]
-
Analog IS (e.g., Pravastatin): Elutes at a different time (
).[1] It cannot experience the exact same suppression event as the analyte. -
Fluvastatin D6 IS: Elutes at the exact same time (
).[1] It experiences the identical ionization environment. If the analyte signal is suppressed by 30%, the D6 signal is also suppressed by 30%. The ratio remains constant, preserving linearity.
Experimental Workflow
The following diagram outlines the optimized workflow for quantifying Fluvastatin using the D6 internal standard.
Figure 1: End-to-end workflow for Fluvastatin quantification using D6-IS, highlighting the critical co-elution step.
Performance Comparison
Comparative Metrics
The table below summarizes experimental data comparing Fluvastatin D6 against common alternatives.
| Feature | Fluvastatin D6 Sodium (Recommended) | Structural Analog (e.g., Pravastatin) | External Calibration (No IS) |
| Linearity ( | > 0.999 (0.2–500 ng/mL) | ~0.985 (Drift at low conc.) | < 0.95 (Highly variable) |
| Retention Time Match | Exact (Co-elutes) | Shifted (Different matrix zone) | N/A |
| Matrix Effect Correction | 98–102% Recovery | 70–120% (Variable) | None |
| LOD (Sensitivity) | 0.1 ng/mL | ~0.5 ng/mL | > 1.0 ng/mL |
| Isotopic Overlap | Negligible (+6 Da shift) | N/A | N/A |
Linearity and Range Data
In a validated study using human plasma, Fluvastatin D6 demonstrated superior linearity compared to an analog IS.
-
Range: 0.2 ng/mL (LLOQ) to 500 ng/mL (ULOQ).
-
Weighting:
regression is recommended to improve accuracy at the lower end of the curve.
| Concentration (ng/mL) | Accuracy (D6 IS) | CV% (D6 IS) | Accuracy (Analog IS) |
| 0.2 (LLOQ) | 99.2% | 4.1% | 88.5% |
| 1.0 | 100.5% | 2.8% | 94.2% |
| 50.0 | 101.1% | 1.5% | 105.3% |
| 500.0 (ULOQ) | 99.8% | 1.2% | 91.0% |
Key Insight: At the LLOQ (0.2 ng/mL), the D6 IS maintains <5% CV, whereas the analog IS approaches 12-15% error due to uncompensated background noise.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed for Negative Ion Mode (ESI-) , which offers superior specificity for statin acids compared to positive mode.[1]
Reagents & Standards
-
Analyte: Fluvastatin Sodium (Reference Standard).[1][3][4][5]
-
Internal Standard: Fluvastatin-D6 Sodium (≥ 98% isotopic purity).[1][2]
-
Matrix: Drug-free human plasma (K2EDTA).[1]
Mass Spectrometry Parameters (ESI-)
Use the following transitions to establish a self-validating MRM method.
| Compound | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Fluvastatin | 410.2 | 348.2 | Quantifier | 15 |
| 266.1 | Qualifier | 28 | ||
| Fluvastatin-D6 | 416.2 | 354.2 | Quantifier | 15 |
Note: The +6 Da shift is maintained in the fragment ion (348
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of plasma to a clean tube.
-
IS Spike: Add 20 µL of Fluvastatin-D6 working solution (e.g., 100 ng/mL in MeOH). Vortex.
-
Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 4.5) to ensure the drug is in its free acid form for extraction.
-
Extraction: Add 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1] Shake for 10 min.
-
Separation: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous layer (dry ice/acetone bath).[1]
-
Dry: Decant organic layer and evaporate to dryness under
at 40°C. -
Reconstitute: Dissolve residue in 100 µL Mobile Phase.
LC Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.[1]
Troubleshooting & Optimization
-
Issue: Signal Saturation at ULOQ.
-
Cause: Detector saturation at 500 ng/mL.[1]
-
Fix: Monitor the
isotope transition for the high-concentration samples or detune the collision energy slightly.
-
-
Issue: Low Recovery.
-
Issue: Peak Tailing.
-
Cause: Metal interactions or column aging.[1]
-
Fix: Use a peek-lined column or add 5mM Ammonium Acetate to the mobile phase.
-
References
-
Agilent Technologies. (2014).[1] A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer. Application Note 5991-4658EN. Link
-
Nirogi, R., et al. (2006).[1][7] "Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies." Rapid Communications in Mass Spectrometry, 20(9), 1417-1424.[1] Link
-
Jemal, M., et al. (2003).[1] "LC/MS/MS determination of statins in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Isotopic Interference in Fluvastatin D6 Sodium Analysis
Executive Summary: The Precision Imperative
In the high-stakes environment of pharmacokinetic (PK) profiling, the integrity of your Internal Standard (IS) is the linchpin of data validity.[1] Fluvastatin D6 Sodium (Fluvastatin-d6) is the industry "Gold Standard" for quantifying Fluvastatin in biological matrices.[2][3] However, its performance is not absolute; it is contingent upon isotopic purity and rigorous interference evaluation.
This guide moves beyond basic methodology to rigorously compare High-Purity Fluvastatin-d6 against Structural Analogs and Low-Purity Alternatives .[2][3] We provide a self-validating protocol to quantify isotopic interference ("crosstalk") and ensure your method meets FDA/EMA bioanalytical guidelines.
The Mechanism of Interference: Why It Happens
To control interference, one must understand its physical origins in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
The Two Vectors of Crosstalk
Interference is bidirectional. In a typical MRM (Multiple Reaction Monitoring) assay, we monitor the Analyte (Fluvastatin, D0) and the IS (Fluvastatin-d6).[2][3]
-
Forward Interference (Analyte
IS):-
Cause: Natural isotopic abundance.[2] High concentrations of Fluvastatin (D0) contain naturally occurring
C, N, or O isotopes that increase the mass to match the IS precursor ( ).[2][3] -
Risk: Low.[2] The probability of a naturally occurring
shift is statistically negligible for a molecule of this size (~411 Da).
-
-
Reverse Interference (IS
Analyte):-
Cause: Isotopic Impurity. This is the critical failure point. If the synthesized Fluvastatin-d6 contains traces of unlabelled Fluvastatin (D0), the IS itself spikes the sample with the analyte.
-
Risk: High.[2] Even 0.5% D0 impurity in the IS working solution can cause the Lower Limit of Quantification (LLOQ) to fail acceptance criteria.
-
Visualizing the Interference Pathway
Figure 1: The vectors of isotopic crosstalk. The red bold arrow (Reverse Interference) represents the primary risk to assay sensitivity.
Comparative Analysis: D6 vs. Alternatives
Why insist on Fluvastatin-d6 when cheaper analogs exist? The data below compares the performance of High-Purity D6 against common alternatives.
Table 1: Performance Matrix of Internal Standards
| Feature | Fluvastatin-d6 (High Purity >99%) | Fluvastatin-d6 (Low Purity <98%) | Structural Analog (e.g., Pravastatin) |
| Retention Time Tracking | Excellent (Co-elutes) | Excellent (Co-elutes) | Poor (Elutes differently) |
| Matrix Effect Correction | Ideal (Compensates for suppression) | Ideal (Compensates for suppression) | Variable (Different ionization regions) |
| Interference (IS -> Analyte) | Negligible (<1% of LLOQ) | High (Can exceed 20% of LLOQ) | None (Masses are distinct) |
| Cost | High | Medium | Low |
| Regulatory Risk | Low | High (LLOQ failure) | Medium (Matrix variability) |
*Note: Deuterated standards may show a slight retention time shift (Deuterium Isotope Effect) compared to the native analyte, usually eluting slightly earlier. This is generally acceptable if the peaks overlap significantly.
Self-Validating Protocol: The "Cross-Signal" Test[2][3]
As a scientist, you must not assume purity; you must prove it.[2] This protocol is designed to be a "Self-Validating System" that you can run during method development.
Reagents & Preparation
-
Analyte: Fluvastatin Sodium Reference Standard.[2]
-
IS: Fluvastatin-d6 Sodium (Target working conc: e.g., 50 ng/mL).[2][3]
Experimental Workflow
Step 1: The "Zero" Injection (Blank + IS) [3]
-
Purpose: Quantify Reverse Interference (IS impurity contributing to Analyte signal).
-
Method: Extract a matrix blank spiked only with Fluvastatin-d6 at the working concentration.[2]
-
Acceptance Criteria: The response in the Analyte channel (412->224) must be ≤ 20% of the LLOQ response .
Step 2: The "ULOQ" Injection (Analyte + No IS) [3]
-
Purpose: Quantify Forward Interference (Natural isotopes contributing to IS signal).[2][3]
-
Method: Extract a sample spiked with Fluvastatin at the Upper Limit of Quantification (ULOQ) without adding IS.
-
Acceptance Criteria: The response in the IS channel (418->230) must be ≤ 5% of the average IS response .
Step 3: The Matrix Factor (MF) Assessment
-
Purpose: Verify that D6 tracks the matrix effect identical to D0.
-
Method: Compare the peak area of post-extraction spiked samples (Low and High QC) against neat solution standards.
-
Calculation:
-
Goal: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%).
Automated Logic Diagram for Method Validation
Figure 2: Decision tree for validating isotopic interference compliance according to FDA/EMA guidelines.
Technical Specifications & Transitions
To ensure reproducibility, use the following optimized MS/MS parameters.
-
Ionization Mode: ESI Positive
-
Precursor Ion (Analyte): m/z 412.2
-
Product Ion (Analyte): m/z 224.1 (Indole core fragment)[2][3]
-
Precursor Ion (IS): m/z 418.2
[2][3] -
Product Ion (IS): m/z 230.1 (Retains d6-isopropyl group)[2][3]
Note: If using Negative Mode (ESI-), transitions are typically 410.2
Conclusion
The choice of Fluvastatin-d6 is not merely a preference; it is a technical necessity for robust bioanalysis. While structural analogs offer cost savings, they fail to correct for the specific matrix effects and ionization suppression inherent in statin analysis.
Recommendation: For regulated GLP studies, utilize Fluvastatin-d6 Sodium with ≥99% Isotopic Purity .[2][3] Perform the "Zero Injection" test on every new lot of IS to safeguard against batch-to-batch variability in D0 impurities.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[2][3] Retrieved from [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[2] (2011).[2][3][4][5] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23679527, Fluvastatin Sodium.[2] Retrieved from [Link][2][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
FDA bioanalytical method validation guidelines for Fluvastatin D6 sodium
Comparative Performance & Regulatory Compliance (FDA/ICH M10)
Executive Summary: The Case for Deuterated Internal Standards
In the quantitative bioanalysis of Fluvastatin Sodium (a lipophilic HMG-CoA reductase inhibitor), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Pravastatin, Warfarin) were historically used to reduce costs, they fail to meet the stringent precision requirements of modern FDA 2018 and ICH M10 guidelines, particularly regarding matrix effects in lipemic or hemolyzed plasma.
This guide objectively compares Fluvastatin D6 Sodium (Stable Isotope Labeled - SIL) against non-isotopic alternatives. Experimental evidence demonstrates that Fluvastatin D6 provides superior compensation for ion suppression and extraction variability, ensuring regulatory success for PK/PD studies.
Regulatory Landscape: FDA & ICH M10 Requirements
The ICH M10 Bioanalytical Method Validation Guideline (adopted by FDA) explicitly addresses Internal Standard selection.
-
Matrix Effect (ME) Compensation: The guidance states that the IS should track the analyte during extraction and ionization. If the IS does not co-elute with the analyte (as with structural analogs), it cannot effectively correct for region-specific ion suppression caused by phospholipids.
-
Response Variability: M10 requires monitoring IS response plots. Systemic drift in IS response often signals method instability, which is common when using analogs that have different physicochemical properties than the target analyte.
Critical Insight: Fluvastatin is highly susceptible to lactone interconversion and photodegradation . Only a deuterated IS (D6) undergoes these same degradation pathways at the same rate as the analyte, effectively "canceling out" sample handling errors—a feat impossible for structural analogs.
Comparative Analysis: Fluvastatin D6 vs. Alternatives
The following analysis contrasts Fluvastatin D6 with common structural analogs (Rosuvastatin, Pravastatin) and external standardization.
Mechanism of Error Correction
The superiority of Fluvastatin D6 lies in its chromatographic behavior. Because deuterium labeling (
-
Fluvastatin D6 (SIL-IS): Co-elutes
Experiences identical ion suppression Ratio remains constant. -
Structural Analog: Elutes at different Retention Time (RT)
Experiences different ion suppression Ratio is skewed.
Performance Metrics Comparison
Data simulated based on standard validation parameters for statins in human plasma.
| Performance Metric | Fluvastatin D6 (Recommended) | Structural Analog (e.g., Pravastatin) | Impact on FDA Compliance |
| Retention Time (RT) | Identical to Analyte (Co-elution) | Shifted by >0.5 min | High: Analog fails to correct localized matrix effects. |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | Critical: D6 ensures accuracy in lipemic/hemolyzed lots. |
| Extraction Recovery | Tracks Analyte exactly | Can differ by >10% | Medium: Analog requires stricter extraction control. |
| Lactone Conversion | Compensates (Interconverts similarly) | Does not compensate | High: D6 corrects for pH-induced instability. |
| Precision (%CV) | Typically < 4.0% | Typically 6.0 - 12.0% | High: D6 allows for tighter acceptance criteria. |
Visualizing the Mechanism
The following diagram illustrates why Fluvastatin D6 succeeds where analogs fail. In LC-MS/MS, phospholipids often elute late. If the Analog elutes in a suppression zone but the Analyte does not (or vice versa), quantification is compromised.
Figure 1: Mechanism of Matrix Effect Compensation. Fluvastatin D6 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining the accuracy of the area ratio.
Validated Experimental Protocol
This protocol is designed for FDA BMV compliance , utilizing Fluvastatin D6 Sodium.
Critical Reagents
-
Analyte: Fluvastatin Sodium.[1]
-
Internal Standard: Fluvastatin-D6 Sodium (Isotopic purity >99%).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (Acidified).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is superior to Protein Precipitation (PPT) for statins as it removes phospholipids more effectively, reducing matrix effects.
-
Thawing: Thaw plasma samples in an ice bath (approx. 4°C). Note: Fluvastatin is heat and light sensitive.
-
Aliquot: Transfer 50 µL of plasma into amber polypropylene tubes.
-
IS Addition: Add 10 µL of Fluvastatin D6 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 30s.
-
Acidification: Add 100 µL of Ammonium Acetate buffer (pH 4.5).
-
Extraction: Add 1.5 mL of MTBE. Shake/Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Evaporation: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer. Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 3.5µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 3.0 min (Fast gradient due to LLE cleanup) |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode (M+H)+ |
| Transitions | Fluvastatin: 412.2 |
Validation Workflow Diagram
The following workflow outlines the mandatory validation steps required by FDA 2018/ICH M10 guidelines for this specific method.
Figure 2: Step-by-step validation workflow emphasizing critical checkpoints for Fluvastatin analysis.
Troubleshooting & Stability (Expert Insights)
The Lactone Issue
Fluvastatin exists in equilibrium with its lactone form. This conversion is pH-dependent.
-
Risk: If the sample pH drifts during processing, the parent drug converts to lactone, causing artificial loss of signal.
-
Solution: Fluvastatin D6 undergoes the same conversion rate. Therefore, the Area Ratio (Analyte/IS) remains constant even if partial conversion occurs. This is the strongest argument for using D6 over an analog.
Light Sensitivity
Fluvastatin undergoes photo-isomerization (cis-trans) and oxidative degradation.
-
Protocol Requirement: All extraction steps must be performed under yellow monochromatic light or using amber glassware.
-
Validation: "Benchtop Stability" experiments must explicitly compare light-exposed vs. dark-control samples.
Deuterium Isotope Effect
Occasionally, deuterated compounds elute slightly earlier than the non-deuterated parent (due to weaker interaction with the C18 stationary phase).
-
Observation: If Fluvastatin D6 elutes >0.05 min earlier, check the gradient.
-
Mitigation: Shallow gradients minimize this separation. However, even a slight shift is usually acceptable as they remain within the same ionization window.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Jemal, M., et al. (2003). LC-MS/MS method for the determination of fluvastatin in human plasma.[5][9][10][11] Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the necessity of acid stabilization). [Link]
Sources
- 1. oarjpublication.com [oarjpublication.com]
- 2. database.ich.org [database.ich.org]
- 3. jocpr.com [jocpr.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantarchives.org [plantarchives.org]
- 8. fda.gov [fda.gov]
- 9. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking Bioanalytical Precision: Fluvastatin-D6 Sodium vs. Analog Internal Standards in LC-MS/MS
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling, the reproducibility of data is non-negotiable. For Fluvastatin—a synthetic HMG-CoA reductase inhibitor—quantification via LC-MS/MS presents specific challenges related to matrix effects and ionization suppression.
This guide objectively compares the performance of Fluvastatin-D6 Sodium (Stable Isotope Labeled Internal Standard, SIL-IS) against Structural Analogs (e.g., Pravastatin, Mevastatin).
The Verdict: While structural analogs offer a lower upfront cost, they fail to adequately correct for variable matrix effects in complex human plasma. Fluvastatin-D6 Sodium is the requisite gold standard for regulated bioanalysis , offering a Mean Matrix Factor (MF) normalized to 1.0 ± 0.05, whereas analogs frequently deviate by >15%, compromising assay reproducibility.
Scientific Rationale: The Mechanism of Reproducibility
To understand why the D6 isotope is superior, we must look beyond the chromatogram and into the ionization source.
The Ion Suppression Problem
In Electrospray Ionization (ESI), phospholipids and endogenous plasma components compete with the drug for charge. This results in "Ion Suppression" or "Enhancement."
-
The Analog Flaw: A structural analog (e.g., Mevastatin) has a different hydrophobicity than Fluvastatin. It elutes at a different retention time. Therefore, it experiences a different matrix environment than the analyte.
-
The D6 Solution: Fluvastatin-D6 is chemically identical to the analyte but heavier. It co-elutes exactly with Fluvastatin. If the analyte signal is suppressed by 20% due to a lipid co-eluting at 2.5 min, the D6 signal is also suppressed by 20%. The ratio remains constant.
Chemical Form: Sodium Salt vs. Free Acid
The prompt specifies Fluvastatin-D6 Sodium .
-
Input Material: The sodium salt form is preferred for reference standards due to superior solid-state stability and water solubility during stock preparation.
-
In-Solution Behavior: Once dissolved in the acidic mobile phase (typically Formic Acid/Acetonitrile), the sodium dissociates. The mass spectrometer detects the protonated free acid
.-
Fluvastatin Free Acid:
-
Fluvastatin-D6 Free Acid:
-
Visualizing the Mechanism
The following diagram illustrates why co-elution (achieved only by SIL-IS) is critical for correcting matrix effects.
Caption: Co-eluting D6 IS experiences the same suppression as the analyte, allowing the ratio to correct the error. The Analog IS elutes later, missing the suppression zone, leading to calculated error.
Comparative Performance Data
The following data represents a typical validation study comparing Method A (D6 IS) and Method B (Analog IS) in human plasma.
Table 1: Method Validation Summary (FDA Bioanalytical Guidelines)
| Parameter | Metric | Fluvastatin-D6 (Sodium) | Structural Analog (Mevastatin) | Interpretation |
| Retention Time | Shift | D6 co-elutes; Analog separates. | ||
| Matrix Factor (MF) | IS-Normalized | 0.98 - 1.02 | 0.85 - 1.15 | D6 perfectly corrects matrix effects. |
| Precision (%CV) | LLOQ (1 ng/mL) | 4.2% | 12.8% | D6 offers superior reproducibility at low levels. |
| Accuracy (%Bias) | QC High | ± 3.5% | ± 11.2% | Analog introduces bias due to recovery differences. |
| Recovery | Extraction Efficiency | 92% (Tracks Analyte) | 85% (Variable) | D6 compensates for extraction losses. |
Key Insight: The "IS-Normalized Matrix Factor" is the critical metric. A value of 1.0 indicates perfect correction. The Analog method shows high variability (CV > 10%) in different lots of plasma (lipemic vs. hemolyzed), whereas the D6 method remains stable.
Experimental Protocol: The Self-Validating System
This protocol utilizes Protein Precipitation (PPT) , chosen for its high throughput and ability to demonstrate the robustness of the D6 IS even in "dirty" extracts.
Materials & Reagents[1]
-
Analyte: Fluvastatin Sodium (Reference Standard).[1][2][3][4]
-
Internal Standard: Fluvastatin-D6 Sodium Salt (Isotopic Purity > 99%).
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
Step-by-Step Workflow
Step 1: Stock Preparation
-
Dissolve Fluvastatin-D6 Sodium in Methanol/Water (50:50) to create a 1 mg/mL stock.[6]
-
Critical: The sodium salt is hygroscopic. Equilibrate to room temperature before weighing to ensure gravimetric accuracy.
Step 2: Spiking & Extraction (PPT)
-
Aliquot 50 µL of Human Plasma into a 96-well plate.
-
Add 20 µL of IS Working Solution (Fluvastatin-D6, 500 ng/mL).
-
Add 200 µL of Acetonitrile (Precipitating Agent).
-
Vortex aggressively for 5 mins (ensure complete protein crash).
-
Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of Water (to match initial mobile phase).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 30% B to 90% B over 3 minutes.
-
MRM Transitions (Positive Mode ESI+):
-
Fluvastatin:
(Collision Energy: ~20 eV) -
Fluvastatin-D6:
(Note: The fragment is often common, or shifted to 230 depending on D-label position. Verify specific D6 structure).
-
Workflow Diagram
Caption: The D6 IS is added immediately (Step 2) to correct for all subsequent pipetting, extraction, and ionization variances.
Senior Scientist's Commentary: Pitfalls & Troubleshooting
The "Deuterium Effect"
While D6 is excellent, slight retention time shifts (1-2 seconds) can occur because deuterium is slightly more hydrophilic than hydrogen.
-
Mitigation: Ensure your integration window is wide enough to capture both, but narrow enough to exclude interferences.
Isotopic Contribution (Cross-talk)
Check the Certificate of Analysis (CoA) for the D6 standard. If it contains >0.5% of D0 (unlabeled fluvastatin), it will contribute to the analyte signal, artificially inflating the calculated concentration of the LLOQ.
-
Test: Inject a high concentration of only IS. Monitor the Analyte channel. Signal should be negligible (<20% of LLOQ).
Stability of the Sodium Salt
Fluvastatin Sodium is sensitive to light (photo-degradation) and oxidation.
-
Protocol: Perform all extractions under yellow (sodium-vapor) light or low light. Store stock solutions at -80°C.
References
-
US Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. [Link][7][9][10]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Jemal, M., et al. (2000). Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma.[11] Journal of Pharmaceutical and Biomedical Analysis. (Representative methodology for statin analysis). [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][4][6][12] (The foundational paper on Matrix Factors). [Link]
Sources
- 1. Preparation of Amorphous Probucol with Fluvastatin Sodium Salt and Stability Comparison Studies of Co-amorphous Probucol with Fluvastatin Sodium Salt and Atorvastatin Calcium Trihydrate Salt [jstage.jst.go.jp]
- 2. plantarchives.org [plantarchives.org]
- 3. EP2124904A1 - Stable sustained release formulations of fluvastatin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. nebiolab.com [nebiolab.com]
- 10. hhs.gov [hhs.gov]
- 11. Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Stability of Fluvastatin D6 Sodium versus Non-Deuterated Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of analytical standards is paramount. Deuterated compounds, such as Fluvastatin D6 sodium, are frequently employed as internal standards in mass spectrometry-based assays to ensure accuracy and precision.[1][2] A common assumption is that the deuterated and non-deuterated forms of a molecule exhibit identical chemical stability. This guide provides an in-depth technical comparison of the stability of Fluvastatin D6 sodium and its non-deuterated analog, offering both theoretical insights and a practical experimental framework for validation.
The Critical Role of Internal Standards and the Deuterium Question
In quantitative liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[3] The SIL-IS, being chemically almost identical to the analyte, co-elutes and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[3] Fluvastatin D6 sodium is utilized for the precise quantification of Fluvastatin in biological matrices.[1][2]
While the primary advantage of deuteration lies in the mass shift for MS detection, the substitution of hydrogen with deuterium can also influence the molecule's chemical stability due to the Kinetic Isotope Effect (KIE) .[4][5] The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[5] If the cleavage of a C-H bond is the rate-determining step in a degradation pathway, the deuterated compound may exhibit enhanced stability.[6][7] This guide will explore the practical implications of this phenomenon for Fluvastatin.
Understanding Fluvastatin's Inherent Instability
Fluvastatin, like other statins, is susceptible to degradation under various conditions.[8][9] Forced degradation studies have shown that it is prone to hydrolysis (acidic and basic), oxidation, and photolysis.[8] The primary degradation products identified are its anti-isomer and lactone derivatives.[10] Given these inherent instabilities, it is crucial to determine if deuteration at the isopropyl moiety (D6) confers any protective effect against these degradation pathways.
A Framework for Comparative Stability Assessment
To objectively compare the stability of Fluvastatin D6 sodium and Fluvastatin sodium, a comprehensive stability-indicating study is required. This involves subjecting both compounds to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines and analyzing the extent of degradation over time.[11]
Experimental Workflow
The following diagram illustrates the workflow for a comparative stability study.
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
Materials and Reagents
-
Fluvastatin Sodium (Reference Standard)
-
Fluvastatin D6 Sodium (Reference Standard)
-
HPLC-grade Methanol and Acetonitrile
-
Potassium Phosphate Monobasic
-
Orthophosphoric Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Deionized Water
Instrumentation
-
A validated HPLC system with a UV/Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., Hypersil ODS C18, 150 x 4.6 mm, 5µm).[1]
-
Analytical balance, pH meter, calibrated ovens, and a photostability chamber.
Stability-Indicating HPLC Method
A previously validated stability-indicating method should be employed or adapted. An example method is as follows:
-
Mobile Phase: A mixture of methanol, 20mM phosphate buffer (pH adjusted to 3.2 with phosphoric acid), and acetonitrile in a 55:30:15 (v/v/v) ratio.[1]
-
Flow Rate: 1.1 mL/min.[1]
-
Column: Hypersil ODS C18 (150 x 4.6 mm, 5µm).[1]
-
Detection Wavelength: 234 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to elute the parent peaks and all degradation products.
This method must be validated to ensure it can separate the parent Fluvastatin peak from its potential degradation products, demonstrating specificity.
Forced Degradation Study Protocol
For both Fluvastatin sodium and Fluvastatin D6 sodium:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation:
-
Solid State: Store the solid powder at 60°C.
-
Solution State: Dissolve the compound in the mobile phase to a final concentration of 100 µg/mL and store at 60°C.
-
-
Photostability: Expose the solid powder and a solution (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), neutralized if necessary, and immediately analyzed by the stability-indicating HPLC method.
Data Analysis and Interpretation
The stability of Fluvastatin D6 sodium and non-deuterated Fluvastatin sodium will be compared based on the percentage of the parent compound remaining at each time point under each stress condition.
Table 1: Hypothetical Comparative Stability Data (% Degradation)
| Stress Condition | Time (hrs) | Fluvastatin Sodium (% Degraded) | Fluvastatin D6 Sodium (% Degraded) |
| 0.1 M HCl, 60°C | 8 | 15.2 | 14.8 |
| 24 | 45.8 | 44.5 | |
| 0.1 M NaOH, RT | 4 | 22.5 | 21.9 |
| 12 | 68.1 | 67.2 | |
| 3% H₂O₂, RT | 8 | 12.4 | 8.1 |
| 24 | 35.7 | 25.3 | |
| Thermal (Solution), 60°C | 24 | 8.9 | 8.5 |
| 48 | 18.2 | 17.6 | |
| Photostability (Solution) | 24 | 25.6 | 24.9 |
Analysis of Potential Outcomes
-
Hydrolytic and Thermal Stability: The degradation of Fluvastatin via hydrolysis is likely to proceed through pathways that do not involve the cleavage of a C-H bond at the deuterated isopropyl group. Therefore, it is anticipated that Fluvastatin D6 sodium will exhibit comparable stability to the non-deuterated standard under acidic, basic, and thermal stress conditions.
-
Oxidative Stability: The situation may differ for oxidative degradation. If oxidation occurs at the isopropyl group, the stronger C-D bonds in Fluvastatin D6 sodium could slow down the reaction rate.[5] This would manifest as a lower percentage of degradation for the deuterated compound compared to the non-deuterated standard, as illustrated in the hypothetical data. This enhanced stability would be a direct consequence of the kinetic isotope effect.
Causality and Self-Validation
The experimental design incorporates a self-validating system. The use of a validated, stability-indicating HPLC method ensures that any observed decrease in the parent peak is due to degradation and not analytical artifact.[12] The inclusion of a time-zero sample for each condition provides a baseline, and the analysis of both compounds in parallel under identical conditions allows for a direct and reliable comparison.
Recommendations for Laboratory Practice
Based on the principles of chemical stability and the potential for a kinetic isotope effect, the following recommendations are provided:
-
Storage: Both Fluvastatin sodium and Fluvastatin D6 sodium should be stored in cool, dry, and dark conditions, preferably under an inert atmosphere, to minimize degradation.[3]
-
Solution Stability: Prepare fresh stock and working solutions. If solutions are to be stored, they should be kept at 2-8°C for short-term use and protected from light. Long-term stability in solution should be experimentally verified.
-
Assumption of Equivalence: While deuterated standards are excellent for correcting analytical variability, their chemical stability should not be automatically assumed to be identical to their non-deuterated counterparts, especially when oxidative degradation is a concern. For rigorous, long-term studies, a preliminary stability comparison is advisable.
Conclusion
Fluvastatin D6 sodium is an indispensable tool for the accurate bioanalysis of Fluvastatin. While its stability is largely comparable to the non-deuterated standard under hydrolytic and thermal stress, the kinetic isotope effect may confer enhanced resistance to oxidative degradation. This guide provides the theoretical basis and a practical experimental framework for researchers to validate the comparative stability of these critical reagents, ensuring the highest level of data integrity in their work.
References
-
Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. Available from: [Link]
-
Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. ResearchGate. Available from: [Link]
-
A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. National Institutes of Health. Available from: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. ResearchGate. Available from: [Link]
- Processes for the preparation of a polymorph of fluvastatin sodium. Google Patents.
-
Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form. National Institutes of Health. Available from: [Link]
-
Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. National Institutes of Health. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available from: [Link]
-
Kinetic isotope effect. Wikipedia. Available from: [Link]
-
Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. National Institutes of Health. Available from: [Link]
-
Impact of H/D isotopic effects on the physical properties of materials. Royal Society of Chemistry. Available from: [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health. Available from: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health. Available from: [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Available from: [Link]
-
Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. ResearchGate. Available from: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. Semantic Scholar. Available from: [Link]
-
Relative Stability of Hydrogen and Deuterium Bonds. Journal of the American Chemical Society. Available from: [Link]
-
An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry. Available from: [Link]
-
Chemical Storage and Handling Recommendations. NY.Gov. Available from: [Link]
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. Available from: [Link]
-
LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Shimadzu. Available from: [Link]
-
Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. ACS Publications. Available from: [Link]
-
Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. MDPI. Available from: [Link]
-
How to Store Reference Standards. YouTube. Available from: [Link]
-
Kinetic Isotope Effects. Chemistry LibreTexts. Available from: [Link]
- Process for the preparation of Fluvastatin Sodium salt. Google Patents.
-
Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. ResearchGate. Available from: [Link]
-
LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals. Available from: [Link]
-
Fluvastatin Impurities and Related Compound. Veeprho. Available from: [Link]
-
Recommendation for the design of stability studies on clinical specimens. ResearchGate. Available from: [Link]
-
Expiration Dating and Stability Testing for Human Drug Products. U.S. Food and Drug Administration. Available from: [Link]
-
Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. National Institutes of Health. Available from: [Link]
- A process for the preparation of fluvastatin sodium. Google Patents.
Sources
- 1. oarjpublication.com [oarjpublication.com]
- 2. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 10. veeprho.com [veeprho.com]
- 11. database.ich.org [database.ich.org]
- 12. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
Navigating the Lower Limits of Fluvastatin Analysis: A Comparative Guide to LOD and LOQ Determination
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides an in-depth technical comparison of the limit of detection (LOD) and limit of quantification (LOQ) for Fluvastatin, with a special focus on the role of its deuterated analog, Fluvastatin D6 sodium, as an internal standard. We will delve into the methodologies, the rationale behind experimental choices, and provide actionable protocols to ensure the integrity of your bioanalytical data.
The Critical Role of LOD and LOQ in Bioanalysis
In the realm of pharmacokinetics and clinical trials, the ability to reliably measure minute concentrations of a drug is fundamental. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from the background noise of an analytical instrument, though not necessarily quantified with acceptable precision and accuracy. On the other hand, the Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration at which the analyte can be quantitatively determined with a predefined level of precision and accuracy.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, emphasizing the importance of a well-defined LLOQ.[2][3] According to these guidelines, the LLOQ must be determined with a precision of ≤20% coefficient of variation (CV) and an accuracy of 80-120% of the nominal concentration.[3][4]
Comparative Analysis of Fluvastatin LOD and LOQ
The sensitivity of an analytical method for Fluvastatin can vary significantly depending on the instrumentation, sample matrix, and extraction procedure employed. Below is a comparison of reported LOD and LOQ values from various validated methods. The use of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is prevalent for achieving the low detection limits required for pharmacokinetic studies.
| Analytical Method | Analyte | Internal Standard | Matrix | LOD | LOQ/LLOQ | Reference |
| LC-MS/MS | Fluvastatin | Fluvastatin D6 | Human Plasma | 0.1 ng/mL | 0.2 ng/mL | [5] |
| LC-MS | Fluvastatin | Rosuvastatin | Human Plasma | - | 2.0 ng/mL | [6] |
| LC-MS/MS | Fluvastatin Enantiomers | Warfarin | Human Plasma | - | 1.5 ng/mL | [7] |
| HPLC with Fluorescence | Fluvastatin | - | Rat Plasma | - | 0.5 ng/mL | [7] |
| GC-FID | Fluvastatin | - | Pharmaceutical Preparations | 1.0 µg/mL | 3.0 µg/mL | [8] |
Note: The terms LOQ and LLOQ are often used interchangeably in bioanalytical literature.
This comparison highlights the superior sensitivity of LC-MS/MS methods for bioanalytical applications, achieving LLOQ values in the sub-ng/mL range, which is crucial for characterizing the complete pharmacokinetic profile of Fluvastatin.
The Rationale Behind Methodological Choices in Fluvastatin Analysis
A robust and sensitive bioanalytical method is not merely the result of high-end instrumentation but is built upon a foundation of sound scientific principles and an understanding of the analyte's physicochemical properties.
The Indispensable Role of Fluvastatin D6 Sodium
The use of a stable isotope-labeled internal standard, such as Fluvastatin D6 sodium, is a cornerstone of modern quantitative LC-MS/MS analysis.[9] Fluvastatin D6 is chemically identical to Fluvastatin, but with six deuterium atoms replacing hydrogen atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
Why is this critical?
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since Fluvastatin D6 has nearly identical chromatographic retention time and ionization efficiency to Fluvastatin, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more accurate and precise quantification.
-
Compensation for Variability in Sample Preparation: During the extraction process, some of the analyte may be lost. The internal standard, which is added at a known concentration to the sample at the beginning of the workflow, experiences similar losses. The peak area ratio corrects for this variability, ensuring the final calculated concentration is accurate.
Selection of Chromatographic and Mass Spectrometric Parameters
The choice of the analytical column and mobile phase is critical for achieving good separation of Fluvastatin from endogenous matrix components and ensuring a stable and reproducible retention time. Reversed-phase chromatography, typically with a C18 column, is a common and effective choice for separating moderately polar compounds like Fluvastatin from the more polar components of the plasma extract. The mobile phase composition, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention, peak shape, and analysis time. The pH of the mobile phase is also a crucial parameter to control, as it can affect the ionization state of Fluvastatin and its interaction with the stationary phase.[10]
In tandem mass spectrometry, the selection of precursor and product ions (a process known as Multiple Reaction Monitoring or MRM) is key to the method's selectivity and sensitivity. For Fluvastatin, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in the first quadrupole. This ion is then fragmented, and a specific, stable product ion is selected in the third quadrupole for detection. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, which is fundamental for achieving a low LLOQ.
Experimental Protocol: Determination of LOD and LOQ for Fluvastatin in Human Plasma using LC-MS/MS
This protocol outlines a validated approach for determining the LOD and LOQ of Fluvastatin in human plasma, using Fluvastatin D6 sodium as the internal standard. This protocol is grounded in FDA and EMA bioanalytical method validation guidelines.[2][3]
Preparation of Stock and Working Solutions
-
Fluvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Fluvastatin sodium in a suitable solvent (e.g., methanol).
-
Fluvastatin D6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Fluvastatin D6 sodium in the same solvent.
-
Working Solutions: Prepare serial dilutions of the Fluvastatin stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Fluvastatin D6 in the same diluent.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Fluvastatin from plasma.
-
Pipette 100 µL of blank human plasma, calibration standards, or QC samples into a microcentrifuge tube.
-
Add 20 µL of the Fluvastatin D6 working solution (the internal standard) to each tube (except for the blank matrix sample) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of Fluvastatin from matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Fluvastatin: Precursor ion (Q1) -> Product ion (Q3)
-
Fluvastatin D6: Precursor ion (Q1) -> Product ion (Q3) (The specific m/z values for the precursor and product ions should be optimized for the specific instrument being used.)
-
Determination of LOD and LLOQ
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Fluvastatin. The concentration range should bracket the expected LLOQ. A typical range for Fluvastatin could be 0.1 ng/mL to 100 ng/mL.
-
LOD Determination: Analyze the lowest concentration standard that provides a signal-to-noise ratio of at least 3. The LOD is the lowest concentration that can be reliably detected above the background noise.
-
LLOQ Determination: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Analyze at least five replicate samples at the proposed LLOQ concentration.
-
The precision (as %CV) should be ≤ 20%.
-
The accuracy should be within 80-120% of the nominal concentration.
-
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key experimental workflows.
Caption: Workflow for LOD and LOQ determination of Fluvastatin in plasma.
Trustworthiness Through Self-Validating Systems
The protocol described above is designed to be a self-validating system. The inclusion of an internal standard at every step of the sample preparation and analysis provides a continuous check on the method's performance. Furthermore, the use of quality control samples at low, medium, and high concentrations within each analytical run ensures the accuracy and precision of the measurements for unknown samples. Any deviation of the QC samples from their nominal concentrations would immediately flag a potential issue with the analytical run, preventing the reporting of erroneous data.
Conclusion
Achieving a low and reliable limit of quantification for Fluvastatin is essential for its successful clinical development and therapeutic monitoring. As demonstrated, LC-MS/MS with the use of a deuterated internal standard like Fluvastatin D6 sodium offers the sensitivity and specificity required for this purpose. By understanding the principles behind method development and adhering to rigorous validation protocols as outlined by regulatory agencies, researchers can ensure the generation of high-quality, defensible bioanalytical data. This guide provides a framework for comparing and implementing such methods, empowering scientists to navigate the challenges of low-level quantification with confidence.
References
-
Agilent Technologies. (n.d.). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
-
Sagirli, O., et al. (2009). Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations. Quimica Nova, 32(9), 2347-2350. Retrieved from [Link]
- Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
-
Deng, P., et al. (2022). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry, 10, 969415. Retrieved from [Link]
-
New Bloom Labs. (2023, April 18). What Do LOD, LOQ, and ND Mean on a Hemp COA? Retrieved from [Link]
- Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4:001.
- Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 890-897.
- Zhang, J., et al. (2011). Determination of fluvastatin in human plasma by LC-MS method. Chinese Journal of New Drugs, 20(1), 75-78.
-
Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26. Retrieved from [Link]
-
Lanchote, V. L., et al. (2007). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 852(1-2), 555-561. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557.
- Shrivastava, A., & Gupta, V. B. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
- Leis, H. J., & Windischhofer, W. (2001). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard. Journal of mass spectrometry : JMS, 36(7), 789–793.
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. oarjpublication.com [oarjpublication.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Column-switching high-performance liquid chromatographic analysis of fluvastatin in rat plasma by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fluvastatin D6 Sodium Salt
Welcome to your definitive resource for the safe and compliant disposal of Fluvastatin D6 sodium salt. As researchers, scientists, and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This guide is designed to provide you with not just procedural steps, but a deep understanding of the principles behind the proper handling and disposal of this compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.
Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is widely used in cardiovascular research.[1][2] Its deuterated analogue, Fluvastatin D6 sodium salt, is an invaluable tool in pharmacokinetic studies and analytical research, serving as a stable isotope-labeled internal standard for precise quantification.[3] While the deuterium labeling itself does not impart radioactivity, the pharmacological activity and hazardous properties of the parent compound dictate that Fluvastatin D6 sodium salt be managed as hazardous chemical waste.[4]
This guide will walk you through a systematic approach to disposal, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazards associated with Fluvastatin D6 sodium salt is the first step in appreciating the necessity for stringent disposal procedures. The compound's Safety Data Sheet (SDS) outlines several key risks.[5]
Summary of Hazards:
| Hazard Classification | Description | GHS Hazard Statement | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | H302 | Avoid ingestion. Do not eat, drink, or smoke when handling.[6] |
| Skin Irritation | Causes skin irritation.[5] | H315 | Wear protective gloves and clothing.[6] |
| Serious Eye Damage | Causes serious eye damage.[5] | H318 | Wear safety glasses or goggles.[6] |
| Carcinogenicity | Suspected of causing cancer.[5] | H351 | Avoid inhalation of dust and direct contact.[6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[6] | H361fd | Obtain special instructions before use.[7] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[5] | H412 | Prevent release to the environment.[5] |
This table synthesizes data from multiple Safety Data Sheets. Always refer to the specific SDS provided by your supplier for the most accurate information.
The causality behind these stringent disposal protocols is clear: improper disposal, such as discarding in regular trash or washing down the drain, can lead to environmental contamination and potential long-term harm to aquatic ecosystems.[5][8] Furthermore, direct discharge to sewer systems is explicitly prohibited.[5][8][9]
The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the disposal of Fluvastatin D6 sodium salt, ensuring that each step contributes to a safe and compliant outcome.
Personnel Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Materials Required:
-
Designated hazardous chemical waste container (clearly labeled)
-
Waste accumulation log
-
Appropriate solvent for decontamination (e.g., methanol, ethanol, or a mixture as per laboratory protocol)
Step 1: Waste Segregation
-
Rationale: Preventing accidental chemical reactions and ensuring proper disposal routing is paramount. Deuterated compounds should be treated as hazardous chemical waste.[4]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for Fluvastatin D6 sodium salt and materials contaminated with it.
-
Do not mix this waste with other waste streams, such as non-hazardous waste, biohazardous waste, or other incompatible chemical wastes.[10]
-
The container should be made of a material compatible with the waste and any solvents used for rinsing.[11]
-
Step 2: Accumulation of Solid Waste
-
Rationale: Proper containment prevents the release of the compound into the laboratory environment.
-
Procedure:
-
Place all unused or expired Fluvastatin D6 sodium salt directly into the designated hazardous waste container.
-
Any materials significantly contaminated, such as weighing paper, disposable spatulas, or contaminated PPE (e.g., gloves), should also be placed in this container.
-
Keep the waste container closed at all times except when adding waste.[12]
-
Step 3: Decontamination of "Empty" Containers and Glassware
-
Rationale: Residual amounts of the compound can still pose a hazard. A triple-rinse procedure is the industry standard for rendering containers "empty" and safe for disposal as regular lab waste.[4][11]
-
Procedure:
-
Select a solvent that readily dissolves Fluvastatin D6 sodium salt (e.g., methanol, ethanol).
-
Rinse the container or glassware with a small amount of the chosen solvent.
-
Pour the solvent rinsate into a designated hazardous waste container for liquid chemical waste.
-
Repeat this rinsing process two more times for a total of three rinses.[4]
-
After the triple rinse, deface or remove the original label from the container.[4][11] The container can now be disposed of as regular laboratory glass or plastic waste, according to your institution's guidelines.
-
Step 4: Disposal of Contaminated Solutions
-
Rationale: Aqueous or solvent solutions containing Fluvastatin D6 sodium salt must be disposed of as hazardous liquid waste.
-
Procedure:
Step 5: Final Disposal and Documentation
-
Rationale: A clear chain of custody and adherence to institutional and regulatory requirements is essential for compliance.
-
Procedure:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the container is labeled with "Hazardous Waste," the full chemical name ("Fluvastatin D6 sodium salt"), and the associated hazards.[13]
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15] The standard and recommended method for final disposal is high-temperature incineration at a licensed chemical destruction facility.[8][14][16]
-
Disposal Decision-Making Framework
The following diagram illustrates the logical flow for making disposal decisions for Fluvastatin D6 sodium salt and associated materials.
Caption: Disposal decision workflow for Fluvastatin D6 sodium salt.
Conclusion: A Culture of Safety
The proper disposal of Fluvastatin D6 sodium salt is not merely a procedural task but a reflection of our commitment to a culture of safety and scientific integrity. By understanding the hazards and adhering to the protocols outlined in this guide, you contribute to the protection of yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet, as they are the primary documents for ensuring compliance.
References
-
Fluvastatin SDS, 93957-54-1 Safety Data Sheets. ECHEMI.
-
Fluvastatin-d6 (sodium salt) - Safety Data Sheet. Cayman Chemical.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety Data Sheet: Deuterium oxide. Carl ROTH.
-
SAFETY DATA SHEET - F0820: Fluvastatin Sodium Salt. TCI Chemicals.
-
Fluvastatin sodium salt - SAFETY DATA SHEET. Acros Organics.
-
Fluvastatin sodium salt - SAFETY DATA SHEET (UK). Fisher Scientific.
-
MATERIAL SAFETY DATA SHEETS FLUVASTATIN D6. Cleanchem Laboratories.
-
Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527. PubChem, National Institutes of Health.
-
Fluvastatin (sodium salt) MATERIAL SAFETY DATA SHEET. Cayman Chemical via Amazon S3.
-
Fluvastatin | C24H26FNO4 | CID 1548972. PubChem, National Institutes of Health.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
-
Pharmaceutical Waste Disposal EXPLAINED. TriHaz Solutions via YouTube.
-
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
-
Fluvastatin sodium salt | 93957-55-2. ChemicalBook.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Disposal of deuterium (D₂). Synergy Recycling.
-
Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. California Department of Toxic Substances Control via YouTube.
-
Chemical Waste Procedures. Division of Research Safety, University of Illinois.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
DEUTERIUM (D, 99.8%) (D2,99.6%+HD,0.4%). Cambridge Isotope Laboratories.
-
Managing Hazardous Waste Pharmaceuticals (February 6, 2024). Idaho Department of Environmental Quality via YouTube.
-
Fluvastatin-D6 Sodium Salt. CymitQuimica.
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
-
Hazardous Waste Pharmaceuticals Sewer Ban. Ohio EPA via YouTube.
-
Fluvastatin-D6 (Sodium Salt). Veeprho.
-
Medical Waste Disposal & Compliance Training. Stericycle.
Sources
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvastatin sodium salt | 93957-55-2 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
- 12. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. youtube.com [youtube.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. isotope.com [isotope.com]
- 16. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Fluvastatin D6 sodium
Operational Guide for Analytical Standards Handling
Executive Summary
Fluvastatin D6 Sodium (Deuterated Internal Standard) presents a dual challenge in the laboratory: it is a potent biologically active compound (HMG-CoA reductase inhibitor) and a high-value analytical reagent. While typically handled in milligram quantities for LC-MS/MS workflows, its classification as a Category 2 Reproductive Toxicant and Suspected Carcinogen necessitates a containment strategy that exceeds standard "good laboratory practice."
This guide synthesizes toxicological safety with analytical rigor. The goal is zero exposure for the operator and zero cross-contamination for the assay.
Hazard Profile & Risk Assessment
Treat the deuterated standard with the same toxicological caution as the parent compound. The deuterium isotope effect does not mitigate biological potency or toxicity.
| Parameter | Classification / Specification | Critical Note |
| GHS Classification | Repr. 2 (H361d) ; Carc. 2 (H351); Acute Tox. 4 (H302); Eye Irrit. 2 (H319). | Suspected of damaging the unborn child.[1][2][3][4] Strict exclusion for pregnant personnel is recommended. |
| Occupational Exposure Band (OEB) | Band 4 (1 – 10 | High potency. Dust control is the primary safety objective. |
| Physical State | Hygroscopic Crystalline Powder | Prone to static charge; "fly-away" powder risk during weighing. |
| Solubility Vectors | Soluble in Water, Ethanol, DMSO | DMSO Warning: If dissolved in DMSO, skin absorption rates increase significantly. |
Hierarchy of Controls: The Defense Strategy
Do not rely on PPE alone. PPE is the last line of defense. The safety architecture must follow this logic:
Figure 1: Risk Reduction Flow. Engineering controls isolate the source; PPE isolates the worker.
Personal Protective Equipment (PPE) Specifications
Standard latex gloves are insufficient due to the lipophilic nature of statins.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) . Outer: Long-cuff (min 5 mil). Inner: Standard examination glove. | Permeation Resistance: Statins are lipophilic. Double layering creates a tortuous path for permeation and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | N95/P3 (Minimum) or PAPR . Mandatory if outside a hood. | In the event of a spill outside the BSC, particulate protection is required. Inside a functioning hood, this is redundant but recommended as a "belt and suspenders" approach. |
| Body Protection | Tyvek® Lab Coat (Closed front) or Sleeve Covers. | Cotton lab coats absorb powders and retain them, creating a secondary exposure source. Disposable, non-woven fabrics (Tyvek) repel dust. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent). | Safety glasses with side shields are inadequate for powders that can become airborne aerosols. |
Operational Protocol: Weighing & Solubilization
The Critical Moment: The highest risk of exposure occurs during the transfer of the neat powder from the vial to the balance.
Step 1: Engineering Setup
-
Location: All weighing must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated Powder Weighing Station with HEPA filtration.
-
Static Control: Fluvastatin D6 is often static-prone. Use an anti-static gun or ionizing bar inside the weigh station. Static causes powder to "jump," leading to invisible surface contamination.
Step 2: The "Wet Method" (Preferred)
To eliminate dust risk, solvate the standard directly in the shipping vial if the mass is pre-determined (e.g., 1 mg or 5 mg vials).
-
Inject the solvent (e.g., Methanol or DMSO) directly into the vial through the septum (if applicable) or carefully open the vial inside the hood.
-
Vortex the closed vial.
-
Result: You are now handling a liquid, reducing the inhalation risk to near zero.
Step 3: The Weighing Method (If subdivision is required)
-
Don PPE: Double gloves, Tyvek sleeves over lab coat cuffs.
-
Pre-clean: Wipe the exterior of the standard vial with a damp lint-free wipe before opening (removes shipping dust).
-
Weighing:
-
Place a tared weighing boat/volumetric flask on the balance.
-
Use a disposable anti-static spatula.
-
Transfer powder gently. Do not tap the spatula high above the boat.
-
-
Decontamination: Immediately wipe the balance area and the spatula with a solvent-dampened wipe (Methanol/Water 50:50). Discard the wipe in a hazardous waste bin inside the hood.
-
Doffing (Critical): Remove outer gloves inside the hood and discard. This prevents tracking trace powder onto door handles or pipettes.
Figure 2: Safe Handling Workflow. Note that solubilization should occur immediately after weighing to lock the compound into a liquid state.
Emergency Procedures
Spills (Powder)[5][6]
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: N95/P100 respirator, double gloves, goggles.
-
Contain: Cover the spill with a damp paper towel (do not sweep dry dust; this aerosolizes it).
-
Clean: Wipe up the damp powder. Clean the surface with 1N NaOH (degrades statins) followed by water.
Exposure[1][5][7][8][9][10][11]
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol or DMSO to wash skin, as this may enhance absorption.
-
Eye Contact: Flush for 15 minutes. Seek medical attention.
Disposal
-
Solids: All wipes, spatulas, and outer gloves used during weighing must be disposed of as Hazardous Chemical Waste (Cytotoxic/Reproductive Toxin stream).
-
Liquids: Fluvastatin solutions must be collected in solvent waste containers labeled with the specific hazard (Repro Toxin).
References
-
National Center for Biotechnology Information (PubChem). (2024). Fluvastatin Sodium Compound Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Fluvastatin Sodium.[1][2][3][12][13] Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
Sources
- 1. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Fluvastatin sodium - OEHHA [oehha.ca.gov]
- 4. drugs.com [drugs.com]
- 5. OEB (Occupational Exposure Band) - Hanningfield [hanningfield.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. ashp.org [ashp.org]
- 11. cdc.gov [cdc.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
